BIO 1211
Description
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Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVGCQABIHSJSQ-KFZSMJGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187735-94-0 | |
| Record name | BIO-1211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIO-1211 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BIO-1211, a Selective α4β1 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
BIO-1211 is a potent and highly selective small-molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a critical role in mediating leukocyte adhesion to the vascular endothelium and subsequent trafficking into tissues, a key process in the pathogenesis of inflammatory and autoimmune diseases. By blocking the interaction between VLA-4 on leukocytes and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, BIO-1211 effectively inhibits the inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of BIO-1211, including its molecular interactions, downstream signaling effects, and preclinical efficacy in a model of multiple sclerosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar therapeutic agents.
Introduction to BIO-1211
BIO-1211 is a synthetic, orally bioavailable small molecule designed to specifically inhibit the function of the α4β1 integrin. Its high affinity and selectivity for α4β1 over other integrins, such as α4β7, α1β1, α5β1, and α6β1, make it a valuable tool for dissecting the specific roles of VLA-4 in physiological and pathological processes. The primary therapeutic rationale for the development of BIO-1211 and other VLA-4 antagonists is the prevention of leukocyte infiltration into sites of inflammation, thereby reducing tissue damage and ameliorating disease symptoms in autoimmune disorders like multiple sclerosis.
Mechanism of Action: Inhibition of α4β1 Integrin
The core mechanism of action of BIO-1211 is the competitive antagonism of the α4β1 integrin receptor. This prevents the binding of VLA-4, expressed on the surface of leukocytes (including lymphocytes, monocytes, and eosinophils), to its endothelial ligand, VCAM-1. This interaction is a crucial step in the multi-stage process of leukocyte extravasation from the bloodstream into inflamed tissues.
The Role of α4β1 Integrin in Leukocyte Trafficking
Leukocyte trafficking is a tightly regulated process involving initial tethering and rolling of leukocytes along the vessel wall, followed by firm adhesion and transmigration through the endothelium. The interaction between α4β1 on leukocytes and VCAM-1 on inflamed endothelial cells is central to the firm adhesion step. By physically blocking this interaction, BIO-1211 prevents leukocytes from arresting on the blood vessel wall and subsequently migrating into the central nervous system (CNS) or other sites of inflammation.
Signaling Pathways Modulated by BIO-1211
The binding of VLA-4 to its ligands initiates "outside-in" signaling cascades within the leukocyte that are critical for cell adhesion, migration, and activation. While BIO-1211's primary action is to block the initial binding event, this consequently inhibits these downstream signaling pathways. Key pathways affected include those involving Focal Adhesion Kinase (FAK), Src family kinases, and the Rho family of small GTPases.
Quantitative Data on BIO-1211 Activity
Quantitative assessment of BIO-1211's potency and efficacy has been demonstrated in various preclinical models. The following tables summarize key quantitative data. It is important to note that a key publication on the in vivo effects of BIO-1211 has been retracted due to image duplication, and therefore, the in vivo data should be interpreted with caution.[1] Representative data from studies on other VLA-4 inhibitors are included to provide a broader context.
Table 1: In Vitro Inhibitory Activity of BIO-1211
| Parameter | Value | Cell Line/System | Reference |
| IC50 (α4β1) | 4 nM | Jurkat cells | [2] |
| IC50 (α4β7) | 2 µM | Jurkat cells | [2] |
| Selectivity (α4β7/α4β1) | ~500-fold | - | [2] |
Table 2: Representative In Vivo Efficacy of VLA-4 Antagonism in EAE Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Clinical Score | Vehicle | 3.5 ± 0.5 | [2] |
| BIO-1211 (5 mg/kg) | Reduced (p < 0.01) | ||
| BIO-1211 (10 mg/kg) | Reduced (p < 0.01) | ||
| Leukocyte Infiltration (CNS) | Vehicle | High | |
| VLA-4 inhibitor | Significantly Reduced | ||
| TNF-α (CNS) | Vehicle | High | |
| VLA-4 inhibitor | Significantly Reduced | ||
| IL-17 (CNS) | Vehicle | High | |
| VLA-4 inhibitor | Significantly Reduced | ||
| IFN-γ (CNS) | Vehicle | High | |
| VLA-4 inhibitor | Significantly Reduced |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the evaluation of BIO-1211's mechanism of action.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol describes the induction of EAE in C57BL/6 mice, a widely used model for multiple sclerosis.
Materials:
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8-10 week old female C57BL/6 mice
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Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
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Pertussis toxin (PTX)
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BIO-1211
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Sterile PBS and syringes
Procedure:
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Preparation of MOG35-55 Emulsion: On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (dissolved in sterile PBS at 2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by sonicating or syringing until a thick, stable emulsion is formed.
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Immunization (Day 0): Anesthetize mice and subcutaneously inject 100 µL of the MOG35-55 emulsion at two sites on the flank.
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Pertussis Toxin Administration (Day 0 and Day 2): On day 0, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS. Repeat the PTX injection on day 2.
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BIO-1211 Treatment: Administer BIO-1211 (e.g., 5 or 10 mg/kg) or vehicle control orally, starting on day 0 and continuing daily for the duration of the experiment.
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Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
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Endpoint Analysis: At the termination of the experiment (e.g., day 21), euthanize mice and collect brains and spinal cords for further analysis.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
Materials:
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TRIzol reagent
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cDNA synthesis kit
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SYBR Green qPCR master mix
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Primers for TNF-α, IL-17, IFN-γ, and a housekeeping gene (e.g., GAPDH)
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qPCR instrument
Procedure:
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RNA Extraction: Homogenize brain or spinal cord tissue in TRIzol and extract total RNA according to the manufacturer's protocol.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
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Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalized to the housekeeping gene.
Primer Sequences (Mouse):
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TNF-α: Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-GCCATAGAACTGATGAGAGGGAG-3'
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IL-17A: Fwd: 5'-TTTAACTCCCTTGGCGCAAAA-3', Rev: 5'-CTTTCCCTCCGCATTGACAC-3'
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IFN-γ: Fwd: 5'-ATGAACGCTACACACTGCATC-3', Rev: 5'-CCATCCTTTTGCCAGTTCCTC-3'
Western Blot for Inflammatory Markers
Materials:
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membranes
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Primary antibodies (e.g., anti-CD11b, anti-CD45, anti-β-actin)
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HRP-conjugated secondary antibodies
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ECL substrate and imaging system
Procedure:
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Protein Extraction: Homogenize brain or spinal cord tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
ELISA for Cytokine Levels
Materials:
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ELISA kits for TNF-α, IL-17, and IFN-γ
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Microplate reader
Procedure:
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Sample Preparation: Use protein lysates from brain or spinal cord tissue, or serum samples.
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ELISA: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody and a substrate for colorimetric detection.
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Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations based on a standard curve.
Immunohistochemistry (IHC) for Leukocyte Infiltration
Materials:
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4% paraformaldehyde (PFA)
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Sucrose solutions
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OCT embedding medium
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Cryostat
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Primary antibodies (e.g., anti-CD11b, anti-CD45)
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Fluorescently labeled secondary antibodies
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DAPI for nuclear staining
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Fluorescence microscope
Procedure:
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Tissue Preparation: Perfuse mice with PBS followed by 4% PFA. Dissect the brain and spinal cord and post-fix in 4% PFA overnight. Cryoprotect the tissues by incubating in a sucrose gradient (e.g., 15% then 30%). Embed in OCT and freeze.
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Sectioning: Cut 10-20 µm thick sections using a cryostat and mount on slides.
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Staining: Permeabilize sections with Triton X-100 and block with serum. Incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Counterstain with DAPI.
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Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of CD11b+ and CD45+ cells per unit area in different regions of the CNS.
Cell Adhesion Assay
This assay measures the ability of leukocytes to adhere to a VCAM-1 coated surface and the inhibitory effect of BIO-1211.
Materials:
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96-well tissue culture plates
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Recombinant human VCAM-1
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Bovine Serum Albumin (BSA)
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Leukocyte cell line (e.g., Jurkat)
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BIO-1211
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Crystal violet staining solution
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Solubilization buffer (e.g., 1% SDS)
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Microplate reader
Procedure:
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Plate Coating: Coat wells of a 96-well plate with VCAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
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Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
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Cell Treatment: Resuspend Jurkat cells in serum-free media. Incubate the cells with various concentrations of BIO-1211 for 30 minutes at 37°C.
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Adhesion: Wash the blocked plate and add the treated cell suspension to the wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
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Washing: Gently wash the wells with PBS to remove non-adherent cells.
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Quantification: Stain the adherent cells with crystal violet solution for 10 minutes. Wash away excess stain with water. Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm.
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Data Analysis: Calculate the percentage of adhesion relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log concentration of BIO-1211.
Conclusion
BIO-1211 is a selective and potent antagonist of the α4β1 integrin, demonstrating a clear mechanism of action centered on the inhibition of leukocyte-endothelial adhesion. This action effectively disrupts a critical step in the inflammatory cascade, leading to reduced leukocyte infiltration into the central nervous system and amelioration of disease in preclinical models of multiple sclerosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on VLA-4 targeted therapies. Further investigation into the long-term efficacy and safety of BIO-1211 and similar compounds is warranted to fully realize their therapeutic potential in treating inflammatory and autoimmune diseases.
References
BIO-1211: A Potent and Selective Inhibitor of α4β1 Integrin in Cell Adhesion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: BIO-1211 is a highly selective and orally active small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] Integrins are a class of transmembrane receptors that play a crucial role in cell adhesion to the extracellular matrix (ECM) and in cell-to-cell interactions.[2] The α4β1 integrin, in particular, is a key mediator of leukocyte trafficking and inflammatory responses, making it a significant target for therapeutic intervention in various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the function of BIO-1211 in cell adhesion, including its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data.
Mechanism of Action of BIO-1211 in Cell Adhesion
Cell adhesion is a fundamental process in multicellular organisms, essential for tissue development, maintenance, and immune responses.[3][4] This process is mediated by cell adhesion molecules (CAMs), which include integrins, selectins, cadherins, and members of the immunoglobulin superfamily.[5] Integrins, such as α4β1, are heterodimeric proteins composed of α and β subunits that facilitate the connection between the cell's internal cytoskeleton and the external environment.
BIO-1211 exerts its function by specifically targeting the α4β1 integrin. It acts as an antagonist, blocking the binding of α4β1 to its ligands, primarily vascular cell adhesion molecule-1 (VCAM-1) and fibronectin. This inhibition of ligand binding disrupts the adhesive interactions between leukocytes (such as lymphocytes and monocytes) and the endothelial cells lining the blood vessels. By preventing this adhesion, BIO-1211 effectively hinders the migration of inflammatory cells from the bloodstream into tissues, thereby reducing inflammation.
Signaling Pathways Modulated by BIO-1211
The interaction of α4β1 integrin with its ligands initiates intracellular signaling cascades that regulate various cellular processes, including cell survival, proliferation, and migration. While BIO-1211's primary role is to block the initial adhesion step, its downstream effects are mediated through the interruption of these signaling pathways.
A simplified representation of the α4β1 integrin-mediated adhesion and its inhibition by BIO-1211 is depicted below.
References
BIO-1211: A Technical Guide to its Role in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIO-1211, a selective small-molecule inhibitor of the α4β1 integrin (Very Late Antigen-4 or VLA-4), and its investigation in the field of inflammation research. While the compound showed initial promise in preclinical models, it was ultimately discontinued after Phase II clinical trials for asthma due to a lack of efficacy. This document details the mechanism of action, summarizes key preclinical findings, and provides methodologies for the pivotal experiments conducted.
Core Concepts: The Role of α4β1 Integrin in Inflammation
Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The α4β1 integrin is predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a crucial role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium, a critical step for their migration into tissues at sites of inflammation.
The primary ligand for α4β1 on endothelial cells is the Vascular Cell Adhesion Molecule-1 (VCAM-1), the expression of which is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The interaction between α4β1 and VCAM-1 facilitates the firm adhesion of leukocytes to the blood vessel wall, allowing them to extravasate into the surrounding tissue and contribute to the inflammatory response.
BIO-1211: A Selective Inhibitor of α4β1
BIO-1211 is a peptidomimetic small molecule designed to be a high-affinity, selective antagonist of the activated form of α4β1 integrin. By binding to α4β1, BIO-1211 competitively inhibits its interaction with VCAM-1, thereby preventing the adhesion and subsequent migration of leukocytes to inflamed tissues.[1][2] This mechanism of action made BIO-1211 a promising candidate for the treatment of various inflammatory diseases where leukocyte infiltration is a key pathological feature.
Mechanism of Action Signaling Pathway
The binding of chemokines to their receptors on leukocytes triggers an "inside-out" signaling cascade that activates α4β1, increasing its affinity for VCAM-1. Upon binding to VCAM-1, "outside-in" signaling is initiated within the leukocyte, leading to cytoskeletal rearrangements and cell migration. BIO-1211 disrupts this process by blocking the initial binding of activated α4β1 to VCAM-1.
Preclinical Research and Quantitative Data
BIO-1211 was evaluated in several preclinical models of inflammatory diseases, most notably in allergic asthma and experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.
Allergic Asthma Studies in a Sheep Model
Studies in a sheep model of allergic asthma demonstrated that BIO-1211 could attenuate key features of the asthmatic response.[3]
| Parameter Measured | Treatment Group | Result | Statistical Significance |
| In Vitro α4β1 Binding | BIO-1211 | IC50: 4 nM (for α4β1) | N/A |
| IC50: 2 µM (for α4β7) | |||
| Eosinophil Chemotaxis | BIO-1211 (4x10-11 M) | 24.9% inhibition | p<0.05 |
| BIO-1211 (4x10-10 M) | 29.9% inhibition | p<0.05 | |
| BIO-1211 (4x10-9 M) | 31.3% inhibition | p<0.05 | |
| Eosinophil Recruitment (in vivo) | BIO-1211 (1 mg/kg, i.p.) | 60.3% inhibition | p<0.05 |
| BIO-1211 (3 mg/kg, i.p.) | 68.9% inhibition | p<0.05 | |
| BIO-1211 (10 mg/kg, i.p.) | 72.9% inhibition | p<0.05 | |
| Late Phase Airway Response | 3 mg aerosolized BIO-1211 | Significant inhibition | p<0.05 |
| Airway Hyperresponsiveness | 3 mg aerosolized BIO-1211 | Prevention of development | p<0.05 |
| Inflammatory Cell Infiltration | 3 mg aerosolized BIO-1211 | Reduced eosinophils, lymphocytes, neutrophils | p<0.05 |
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
In a mouse model of multiple sclerosis, BIO-1211 demonstrated neuroprotective effects by reducing inflammation in the central nervous system.[4]
| Parameter Measured | Treatment Group (Oral Gavage) | Result | Statistical Significance |
| EAE Clinical Score | BIO-1211 (5 mg/kg) | Significant reduction | p < 0.01 |
| BIO-1211 (10 mg/kg) | Significant reduction | p < 0.01 | |
| Leukocyte Infiltration (CD45+ cells) | BIO-1211 (5 & 10 mg/kg) | Markedly reduced expression | Not specified |
| Microglia/Monocyte Infiltration (CD11b+ cells) | BIO-1211 (5 & 10 mg/kg) | Markedly reduced expression | Not specified |
| Pro-inflammatory Cytokine mRNA Expression (TNF-α, IL-17, IFN-γ) | BIO-1211 (5 & 10 mg/kg) | Dramatically decreased | p < 0.01 |
Experimental Protocols
Sheep Model of Allergic Asthma
This model was utilized to assess the efficacy of BIO-1211 in a large animal model with respiratory physiology similar to humans.
Experimental Workflow
Bronchoalveolar Lavage (BAL) and Biopsy Analysis
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BAL Fluid Collection: BAL was performed at baseline and at various time points post-antigen challenge. The collected fluid was centrifuged to separate the cellular components from the supernatant.
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Cell Differentials: The cell pellet was resuspended, and total cell counts were determined. Cytospin preparations were made and stained with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
-
Bronchial Biopsies: Biopsies were taken from the airways before and after antigen challenge.
-
Histological Analysis: The biopsy specimens were fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration.
Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This model is a widely used preclinical model to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics.[4]
EAE Induction and Treatment
-
Immunization: EAE was induced in C57BL/6 mice by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Mice were treated with BIO-1211 (5 or 10 mg/kg) or vehicle via oral gavage, starting the day before immunization and continuing for 21 days.
-
Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a standardized scale.
Immunohistochemistry (IHC) for Leukocyte Infiltration
-
Tissue Preparation: At the end of the study, mice were euthanized, and brain and spinal cord tissues were collected, fixed in paraformaldehyde, and embedded in paraffin.
-
Staining: Tissue sections were stained with antibodies against CD45 (pan-leukocyte marker) and CD11b (microglia/monocyte marker) to visualize and quantify immune cell infiltration into the central nervous system.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
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RNA Extraction: RNA was extracted from brain tissue using standard methods.
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cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA.
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PCR Amplification: qRT-PCR was performed using specific primers for TNF-α, IL-17, IFN-γ, and a housekeeping gene for normalization.
Conclusion
BIO-1211 demonstrated significant anti-inflammatory effects in preclinical models by effectively blocking the α4β1 integrin-mediated recruitment of leukocytes. The data from both the sheep asthma model and the mouse EAE model consistently showed a reduction in inflammatory cell infiltration and a decrease in the expression of pro-inflammatory mediators. However, despite this promising preclinical profile, BIO-1211 did not show sufficient efficacy in Phase II clinical trials for asthma, leading to the discontinuation of its development. The research on BIO-1211 has, nevertheless, provided valuable insights into the role of α4β1 integrin in inflammatory processes and has contributed to the broader understanding of targeting leukocyte adhesion as a therapeutic strategy.
References
The VLA-4 Antagonist BIO 1211: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the downstream signaling pathways affected by BIO 1211, a highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). By competitively binding to VLA-4, this compound effectively blocks its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical step in the inflammatory cascade. This guide will detail the molecular mechanisms of action, present quantitative data on its efficacy, outline relevant experimental protocols, and visualize the affected signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammation, autoimmune diseases, and the development of novel therapeutics targeting integrin-mediated pathways.
Introduction to this compound and its Target: VLA-4
This compound is a potent and selective antagonist of the integrin α4β1 (VLA-4)[1]. Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in cellular communication and regulation[2]. VLA-4 is primarily expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils[3][4]. Its principal ligand, VCAM-1, is expressed on the surface of endothelial cells, particularly at sites of inflammation[5]. The interaction between VLA-4 and VCAM-1 is a key event in the trafficking of leukocytes from the bloodstream into inflamed tissues, a process central to the pathogenesis of various inflammatory and autoimmune diseases, such as multiple sclerosis.
By inhibiting the VLA-4/VCAM-1 interaction, this compound effectively disrupts the adhesion and subsequent transmigration of leukocytes across the vascular endothelium, thereby mitigating the inflammatory response.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | Assay System | IC50 Value | Reference |
| α4β1 (VLA-4) / VCAM-1 Adhesion | Jurkat E6.1 cells | 4.6 nM | |
| α4β1 (VLA-4) / Fibronectin Adhesion | Jurkat E6.1 cells | 5.5 nM | |
| α4β1 Integrin Binding | Purified α4β1 integrin | 4 nM | |
| α4β7 Integrin Binding | Purified α4β7 integrin | 2 µM |
Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Parameter | Treatment Group | Relative Expression (%) vs. EAE Control | p-value | Reference |
| IFN-γ mRNA | This compound (5 mg/kg) | 0.91 | < 0.01 | |
| This compound + NTZ | 0.02 | < 0.01 | ||
| IL-17 mRNA | This compound (5 mg/kg) | 0.03 | < 0.01 | |
| This compound + NTZ | 0.01 | < 0.01 | ||
| TNF-α mRNA | This compound (5 mg/kg) | 0.89 | < 0.01 | |
| This compound + NTZ | 0.05 | < 0.01 | ||
| IFN-γ Protein | This compound (5 mg/kg) | 0.55 | < 0.01 | |
| This compound + NTZ | 0.55 | < 0.01 | ||
| IL-17 Protein | This compound (5 mg/kg) | 0.19 | < 0.01 | |
| This compound + NTZ | 0.12 | < 0.01 | ||
| TNF-α Protein | This compound (5 mg/kg) | 0.57 | < 0.01 | |
| This compound + NTZ | 0.50 | < 0.01 | ||
| CD11b+ Cell Infiltration | This compound | Reduced | < 0.01 | |
| CD45+ Cell Infiltration | This compound | Reduced | < 0.01 |
NTZ (Natalizumab) is another VLA-4 inhibitor used for comparison.
Downstream Signaling Pathways Affected by this compound
The inhibition of the VLA-4/VCAM-1 interaction by this compound disrupts critical intracellular signaling cascades that are normally initiated upon VLA-4 engagement. These pathways, broadly categorized as "outside-in" signaling, are crucial for leukocyte activation, survival, and inflammatory gene expression.
Overview of VLA-4 Signaling
VLA-4 signaling is a bidirectional process. "Inside-out" signaling, initiated by chemokines or antigen receptors, leads to a conformational change in VLA-4, increasing its affinity for ligands like VCAM-1. Key mediators of this pathway include Phosphoinositide 3-kinase (PI3K) and Phospholipase C gamma (PLCγ).
Conversely, "outside-in" signaling is triggered upon VLA-4 binding to its ligand. This initiates a cascade of intracellular events that ultimately modulate gene expression and cellular function. This compound, by preventing this initial binding, effectively blocks these downstream pathways.
Inhibition of the MAPK and NF-κB Pathways
Studies have shown that VLA-4 engagement can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-regulated kinases (ERK1/2). The MAPK cascade is a crucial signaling route that often leads to the activation of transcription factors. One of the key transcription factors downstream of this pathway is Nuclear Factor-kappa B (NF-κB).
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-17, and IFN-γ. VLA-4 cross-linking has been demonstrated to increase NF-κB nuclear translocation and subsequent gene expression. By preventing the initial VLA-4/VCAM-1 interaction, this compound inhibits the activation of the MAPK pathway and subsequent NF-κB-mediated transcription of pro-inflammatory cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. VLA-4 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
BIO 1211: A Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO 1211, also known as DS-1211, is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is a key enzyme involved in regulating extracellular levels of inorganic pyrophosphate (PPi), a critical inhibitor of mineralization. By inhibiting TNAP, this compound leads to an increase in PPi levels, which in turn can prevent or reduce ectopic calcification, a pathological deposition of calcium phosphate in soft tissues.[1][3] This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, offering insights into its mechanism of action, pharmacological profile, and potential therapeutic applications.
Mechanism of Action: TNAP Inhibition
This compound functions as an uncompetitive inhibitor of TNAP.[2] This mode of action means that this compound binds to the enzyme-substrate complex, and as the concentration of the substrate increases, the inhibition becomes more pronounced. The inhibition of TNAP by this compound leads to a dose-dependent decrease in alkaline phosphatase (ALP) activity and a corresponding increase in the plasma concentrations of TNAP substrates, namely inorganic pyrophosphate (PPi) and pyridoxal 5'-phosphate (PLP).
Signaling Pathway
The mechanism of this compound revolves around the modulation of the balance between inorganic phosphate (Pi) and inorganic pyrophosphate (PPi), which is crucial for preventing soft tissue calcification.
References
- 1. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
BIO 1211: A Comprehensive Technical Guide to its Biological Activity on Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIO 1211 is a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth analysis of the biological activity of this compound across a range of cell types, consolidating key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, autoimmune diseases, and oncology.
Introduction to this compound and its Target: α4β1 Integrin
This compound is a peptidomimetic compound designed to specifically antagonize the function of the α4β1 integrin.[1] Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4β1 integrin is predominantly expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, as well as on hematopoietic stem and progenitor cells.[2] It plays a crucial role in leukocyte trafficking, adhesion to the vascular endothelium, and subsequent migration into tissues during inflammatory responses. The primary ligands for α4β1 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin in the extracellular matrix.[3] By blocking the interaction between α4β1 and its ligands, this compound effectively inhibits the recruitment of inflammatory cells to sites of inflammation.
Quantitative Analysis of this compound Biological Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data on the biological activity of this compound.
Table 1: Inhibitory Potency of this compound against α4β1 Integrin
| Parameter | Value | Cell Type / Assay Condition | Reference |
| IC50 | 0.004 µM (4 nM) | Jurkat cell adhesion to VCAM-1 | [4] |
| KD | 70 pM | Binding to purified activated α4β1 | [1] |
Table 2: Selectivity of this compound for α4β1 over other Integrins
| Integrin | IC50 (µM) | Fold Selectivity (vs. α4β1) | Reference |
| α4β1 | 0.004 | - | |
| α4β7 | >10 | >2500 | |
| α5β1 | >100 | >25000 | |
| αLβ2 | >100 | >25000 | |
| αIIbβ3 | >100 | >25000 |
Biological Effects of this compound on Different Cell Types
The primary mechanism of action of this compound, the inhibition of α4β1 integrin, leads to a variety of biological effects on different cell types that express this receptor.
Leukocytes
This compound demonstrates potent inhibitory effects on the adhesion and migration of various leukocyte populations.
-
Lymphocytes and Jurkat Cells: this compound effectively blocks the adhesion of lymphocytes and the Jurkat T-cell line to VCAM-1 and fibronectin. This inhibition of adhesion is a critical step in preventing the extravasation of lymphocytes into inflamed tissues.
-
Eosinophils: In models of allergic inflammation, this compound has been shown to inhibit the recruitment of eosinophils to the airways.
-
Monocytes: By blocking α4β1, this compound can impede the adhesion and migration of monocytes, which are key players in chronic inflammation.
Hematopoietic Stem and Progenitor Cells (HSPCs)
The α4β1 integrin is crucial for the retention of HSPCs within the bone marrow niche.
-
Mobilization: Inhibition of α4β1 by this compound can lead to the mobilization of HSPCs from the bone marrow into the peripheral blood. This effect has potential therapeutic applications in stem cell transplantation.
Endothelial Cells
While endothelial cells do not express α4β1, their interaction with leukocytes is a key target of this compound. By preventing leukocyte binding to VCAM-1 on the endothelial surface, this compound indirectly modulates endothelial cell function in the context of inflammation.
Fibroblasts
The role of α4β1 in fibroblast biology is less defined. However, as fibroblasts can be involved in inflammatory processes and tissue remodeling, the impact of this compound on fibroblast function in such contexts is an area for further investigation.
Cancer Cells
Several types of cancer cells, particularly hematological malignancies and some solid tumors like melanoma, express α4β1 integrin. This integrin can contribute to tumor cell adhesion, invasion, and metastasis.
-
Inhibition of Adhesion and Invasion: this compound has the potential to inhibit the adhesion of α4β1-expressing cancer cells to the endothelium and ECM, thereby potentially reducing metastasis.
Signaling Pathways Modulated by this compound
Inhibition of α4β1 integrin by this compound disrupts the normal "outside-in" and "inside-out" signaling pathways associated with this receptor.
VLA-4 Signaling Pathway
The binding of ligands to α4β1 integrin normally triggers a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, and survival. Key downstream effectors include Focal Adhesion Kinase (FAK), Src family kinases, and the Rho GTPases.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following are representative protocols for key assays.
Cell Adhesion Assay
This protocol is adapted from methods used to characterize α4β1 inhibitors.
-
Plate Coating: Coat 96-well microtiter plates with 100 µL/well of human VCAM-1 (10 µg/mL in PBS) or fibronectin (20 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label Jurkat cells or isolated primary leukocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions. Resuspend the cells in assay buffer (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Inhibition: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the cell suspension to each well of the coated and blocked plate. Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. Calculate the percentage of adhesion relative to the vehicle control. IC50 values are determined by non-linear regression analysis.
Leukocyte Transendothelial Migration Assay
This assay evaluates the ability of this compound to inhibit leukocyte migration across an endothelial cell monolayer.
-
Endothelial Monolayer Preparation: Seed human umbilical vein endothelial cells (HUVECs) onto the upper surface of a transwell insert (e.g., 8 µm pore size) and culture until a confluent monolayer is formed.
-
Activation: Treat the HUVEC monolayer with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
Leukocyte Preparation: Isolate primary leukocytes from whole blood or use a relevant cell line. Resuspend the cells in assay medium.
-
Inhibition: Pre-incubate the leukocytes with this compound or vehicle control for 30 minutes at 37°C.
-
Migration: Add the pre-treated leukocytes to the upper chamber of the transwell containing the activated HUVEC monolayer. Add a chemoattractant (e.g., SDF-1α) to the lower chamber.
-
Incubation: Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Collect the cells that have migrated to the lower chamber and count them using a hemocytometer or flow cytometry.
-
Analysis: Calculate the percentage of migration inhibition compared to the vehicle control.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent due to its high affinity and selectivity for the α4β1 integrin. Its ability to potently inhibit leukocyte adhesion and migration underscores its relevance in the study and potential treatment of inflammatory and autoimmune diseases. Furthermore, its effects on hematopoietic stem cell mobilization and the potential to inhibit cancer cell metastasis highlight its broader therapeutic and research applications. This guide provides a foundational understanding of the biological activity of this compound, which can be leveraged for further investigation and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. VLA-4 - Wikipedia [en.wikipedia.org]
- 3. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Selectivity of BIO 1211 for α4β1 Integrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO 1211 is a small molecule inhibitor that demonstrates high selectivity for the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth analysis of the selectivity of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to α4β1 Integrin and this compound
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) adhesion. The α4β1 integrin is predominantly expressed on the surface of leukocytes and plays a critical role in immune cell trafficking, adhesion to endothelial cells, and inflammatory responses. Its natural ligands include vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin. The interaction between α4β1 and its ligands is a key step in the recruitment of leukocytes to sites of inflammation, making it a prime target for therapeutic intervention in various autoimmune and inflammatory diseases.
This compound is a potent and selective inhibitor of α4β1 integrin.[1][2][3][4] Its ability to block the interaction between α4β1 and its ligands forms the basis of its therapeutic potential. Understanding the precise selectivity of this compound is crucial for predicting its efficacy and potential off-target effects.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for α4β1 over other integrins has been quantified using various in vitro assays. The most common metric for reporting inhibitor potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The dissociation constant (Kd) and inhibition constant (Ki) are also used to describe the affinity of the inhibitor for its target.
The following table summarizes the reported IC50, Kd, and Ki values for this compound against α4β1 and a panel of other integrins.
| Integrin | Ligand | Assay Type | This compound Potency | Reference |
| α4β1 | VCAM-1 | Cell Adhesion Assay | IC50 = 4.6 nM | [5] |
| α4β1 | Fibronectin (CS-1) | Cell Adhesion Assay | IC50 = 5.5 nM | |
| α4β1 | VCAM-1 | Competitive Binding | IC50 = 4 nM | |
| α4β1 (activated) | --- | Binding Assay | Kd = 70 pM | |
| α4β1 (non-activated) | --- | Binding Assay | Kd = 20-40 nM | |
| α4β1 | LDV-FITC | Competitive Binding | Ki = 6.9 nM | |
| α4β7 | --- | --- | IC50 = 2 µM | |
| α1β1 | --- | --- | IC50 > 100 µM | |
| α5β1 | --- | --- | IC50 > 100 µM | |
| α6β1 | --- | --- | IC50 > 100 µM | |
| αLβ2 | --- | --- | No significant activity | |
| αIIbβ3 | --- | --- | No significant activity |
As the data indicates, this compound is a highly potent inhibitor of α4β1, with IC50 values in the low nanomolar range. In contrast, its inhibitory activity against other integrins, such as α4β7, is significantly lower, and it shows minimal to no activity against several other α and β integrin subunits. Notably, this compound exhibits approximately 200-fold greater selectivity for the activated form of α4β1.
Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays used in its characterization: the competitive binding assay and the cell adhesion assay.
Competitive Solid-Phase Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a labeled ligand for binding to purified integrin.
Materials:
-
Purified human α4β1 integrin
-
Recombinant human VCAM-1 or fibronectin (CS-1 fragment)
-
High-binding 96-well microplates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound (serial dilutions)
-
Labeled ligand (e.g., biotinylated VCAM-1 or fluorescently tagged peptide)
-
Detection reagent (e.g., streptavidin-HRP for biotinylated ligand)
-
Substrate for detection reagent (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with purified α4β1 integrin at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competition: Add serial dilutions of this compound to the wells, followed by the addition of a constant concentration of the labeled ligand. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the wells five times with wash buffer to remove unbound reagents.
-
Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Signal Development: Add the substrate and allow the color to develop.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for the competitive solid-phase binding assay.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of α4β1-expressing cells to a substrate coated with an α4β1 ligand.
Materials:
-
α4β1-expressing cells (e.g., Jurkat E6.1 T-cell leukemia)
-
Cell culture medium
-
Recombinant human VCAM-1 or fibronectin (CS-1 fragment)
-
96-well tissue culture plates
-
This compound (serial dilutions)
-
Calcein-AM (or other cell viability dye)
-
Fluorescence plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (1-10 µg/mL) or fibronectin (1-10 µg/mL) in PBS overnight at 4°C.
-
Washing and Blocking: Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.
-
Cell Preparation: Harvest α4β1-expressing cells and resuspend them in serum-free medium. Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate the labeled cells with serial dilutions of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the coated wells (e.g., 1 x 10^5 cells/well).
-
Adhesion: Allow the cells to adhere for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for the cell adhesion assay.
α4β1 Signaling and Inhibition by this compound
The binding of α4β1 to its ligands, VCAM-1 or fibronectin, triggers a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is crucial for cell migration, proliferation, and survival. This compound, by blocking the initial ligand-binding step, effectively inhibits these downstream pathways.
Upon ligand binding, α4β1 integrin clustering leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, activates downstream pathways including the MAPK/ERK and PI3K/Akt pathways, which regulate cytoskeletal reorganization, gene expression, and cell survival.
The following diagram illustrates the α4β1 signaling pathway and the point of inhibition by this compound.
α4β1 integrin signaling pathway and its inhibition by this compound.
Conclusion
The data and experimental methodologies presented in this guide confirm that this compound is a highly potent and selective inhibitor of the α4β1 integrin. Its ability to effectively block the interaction of α4β1 with its ligands at nanomolar concentrations, while exhibiting minimal activity against other integrins, underscores its potential as a targeted therapeutic agent. The detailed protocols provided herein offer a foundation for the continued investigation and characterization of this compound and other α4β1 inhibitors. A thorough understanding of its selectivity and mechanism of action is paramount for the successful translation of this compound into clinical applications for the treatment of inflammatory and autoimmune diseases.
References
- 1. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
BIO-1211: A Technical Guide for Studying Leukocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of BIO-1211, a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), as a critical tool for investigating the mechanisms of leukocyte trafficking. This document provides a comprehensive overview of BIO-1211's mechanism of action, detailed experimental protocols, and quantitative data to support its use in both in vitro and in vivo research settings.
Introduction to BIO-1211 and Leukocyte Trafficking
Leukocyte trafficking, the process of leukocyte movement from the bloodstream to tissues, is a cornerstone of the inflammatory response and immune surveillance. This process is tightly regulated by a series of molecular interactions, with a pivotal role played by integrins, a family of cell adhesion receptors. VLA-4, expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, facilitates their adhesion to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the multi-step adhesion cascade that precedes leukocyte extravasation into inflamed tissues.
BIO-1211 is a synthetic, cell-permeable peptidomimetic that acts as a potent and selective antagonist of VLA-4. By specifically blocking the interaction between VLA-4 and VCAM-1, BIO-1211 provides a powerful tool to dissect the role of this key adhesion pathway in various physiological and pathological processes. Its high selectivity for α4β1 over other integrins, such as α4β7, allows for targeted investigation of VLA-4-mediated events.
Mechanism of Action: VLA-4 Signaling and Inhibition by BIO-1211
VLA-4-mediated adhesion initiates a cascade of intracellular signals, known as "outside-in" signaling, that are crucial for leukocyte activation, firm adhesion, and subsequent transmigration across the endothelium. Upon binding to VCAM-1, VLA-4 clustering triggers the activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, leads to the phosphorylation of downstream signaling molecules, including paxillin and p130Cas, and the activation of small GTPases such as Rac and RhoA. These signaling events culminate in cytoskeletal rearrangements necessary for cell spreading and migration.
BIO-1211 exerts its inhibitory effect by competitively binding to the ligand-binding site on the α4 subunit of VLA-4, thereby preventing its interaction with VCAM-1. This blockade of the initial adhesion step effectively abrogates the downstream signaling cascade, leading to a potent inhibition of leukocyte adhesion and trafficking.
Quantitative Data on BIO-1211 Activity
The potency and selectivity of BIO-1211 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of BIO-1211
| Integrin Target | Assay Type | IC50 Value | Reference |
| α4β1 (VLA-4) | Cell Adhesion | 4 nM | [1] |
| α4β7 | Cell Adhesion | 2 µM | [1] |
| α1β1, α5β1, α6β1 | Cell Adhesion | > 100 µM | [1] |
Table 2: In Vivo Efficacy of BIO-1211 in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Animal Model | Dosing Regimen | Readout | Result | Reference |
| C57BL/6 Mice (EAE) | 5 mg/kg, oral, every other day | Clinical Score | Significant reduction in disease severity | [2][3] |
| C57BL/6 Mice (EAE) | 10 mg/kg, oral, every other day | Clinical Score | Significant reduction in disease severity (dose-independent effect observed) | |
| C57BL/6 Mice (EAE) | 5 mg/kg, oral, every other day | Leukocyte Infiltration (CD11b+, CD45+) | Markedly reduced infiltration into the cerebral cortex | |
| C57BL/6 Mice (EAE) | 5 mg/kg, oral, every other day | Pro-inflammatory Cytokine mRNA (IFN-γ, IL-17, TNF-α) | Dramatically decreased expression in the cerebral cortex |
Experimental Protocols
Detailed methodologies are crucial for the successful application of BIO-1211 in research. Below are protocols for key experiments.
In Vitro Leukocyte-Endothelial Cell Adhesion Assay
This protocol details a static adhesion assay to quantify the inhibitory effect of BIO-1211 on leukocyte adhesion to an endothelial monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., Jurkat) or primary leukocytes
-
96-well black, clear-bottom tissue culture plates
-
VCAM-1 (recombinant human)
-
Calcein-AM fluorescent dye
-
BIO-1211
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mg/mL BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of the 96-well plate with 50 µL of 10 µg/mL VCAM-1 in PBS overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Resuspend leukocytes at 1 x 10^6 cells/mL in assay buffer and label with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Washing: Wash the labeled leukocytes twice with assay buffer to remove excess dye and resuspend at 2 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the labeled leukocytes with various concentrations of BIO-1211 (or vehicle control) for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the cell suspension to each VCAM-1-coated well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Add 100 µL of assay buffer to each well and measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value of BIO-1211.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice and the administration of BIO-1211 to assess its therapeutic potential.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
BIO-1211
-
Vehicle control (e.g., PBS)
-
Clinical scoring scale (0-5)
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.
-
Subcutaneously immunize each mouse with 100 µL of the emulsion at two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.).
-
-
PTX Boost (Day 2): Administer a second dose of 200 ng of PTX i.p.
-
BIO-1211 Treatment:
-
Begin treatment on the day of immunization or at the onset of clinical signs.
-
Administer BIO-1211 (e.g., 5 or 10 mg/kg) or vehicle control orally once every other day.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standard 0-5 scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Endpoint Analysis (e.g., Day 21):
-
Euthanize the mice and collect tissues (e.g., brain, spinal cord) for further analysis (e.g., histology, flow cytometry for leukocyte infiltration, qRT-PCR for cytokine expression).
-
Mandatory Visualizations
Experimental Workflow for In Vivo EAE Study
Logical Relationship of Leukocyte Trafficking Cascade
References
Exploratory Studies of BIO 1211 in Autoimmune Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need. A key process in the pathology of many of these diseases is the trafficking of leukocytes from the bloodstream into inflamed tissues. The interaction between the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), on the surface of leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is a critical step in this process. Consequently, the VLA-4/VCAM-1 axis has emerged as a promising therapeutic target.
This technical guide focuses on the preclinical exploratory studies of BIO 1211, a small-molecule antagonist of VLA-4. It aims to provide a comprehensive overview of its mechanism of action, and the experimental methodologies used to evaluate its efficacy in a key animal model of autoimmune disease, Experimental Autoimmune Encephalomyelitis (EAE), which is a widely used model for multiple sclerosis.
Core Concept: The Role of VLA-4 in Autoimmune Response
VLA-4 is an integrin receptor expressed on the surface of various leukocytes, including lymphocytes and monocytes. In the context of autoimmune diseases, pro-inflammatory cytokines trigger the upregulation of VCAM-1 on the endothelial cells lining the blood vessels, particularly at sites of inflammation. The binding of VLA-4 on circulating leukocytes to VCAM-1 facilitates the adhesion and subsequent transmigration of these immune cells across the endothelial barrier into the affected tissues. This influx of immune cells perpetuates the inflammatory cascade and contributes to tissue damage.
This compound is a synthetic, small-molecule antagonist designed to specifically inhibit the interaction between VLA-4 and VCAM-1. By blocking this binding, this compound is hypothesized to reduce the infiltration of pathogenic leukocytes into the central nervous system and other target organs, thereby ameliorating the signs of autoimmune disease.
Data Presentation: Efficacy of this compound in an EAE Mouse Model
The primary data on the in vivo efficacy of this compound comes from a study utilizing the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. It is important to note that the key publication detailing these findings has been retracted due to concerns regarding image duplication. Therefore, the following data should be interpreted with caution. The study investigated the prophylactic effect of this compound in C57BL/6 mice in which EAE was induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Clinical Score (Day 21) |
| EAE (Vehicle) | ~3.5 |
| This compound (5 mg/kg) | ~1.5 |
| Natalizumab (NTZ, 5 mg/kg) | ~1.8 |
| This compound + NTZ | ~0.8 |
Data are estimated from graphical representations in the retracted publication and are intended for illustrative purposes.
Table 2: Qualitative Summary of this compound's Effect on Inflammatory Markers
| Marker | Effect of this compound Treatment |
| TNF-α expression | Decreased |
| IL-17 expression | Decreased |
| IFN-γ expression | Decreased |
| CD11b+ cell infiltration | Decreased |
| CD45+ cell infiltration | Decreased |
The primary publication states that this compound treatment resulted in reduced cytokine expression and leukocyte trafficking, though specific quantitative data in tabular format was not provided.[1]
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in C57BL/6 mice using MOG35-55 peptide, a standard and widely used model for multiple sclerosis research.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles (27-30 gauge)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Mix the MOG35-55 solution with an equal volume of CFA to create a stable water-in-oil emulsion. This can be achieved by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (50 µL per site).
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer pertussis toxin intraperitoneally.
-
Dilute the PTX stock solution in sterile PBS to the desired concentration (typically 100-200 ng per mouse).
-
Inject 200 µL of the diluted PTX solution intraperitoneally.
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Immunohistochemistry for CD11b and CD45
This protocol outlines the procedure for detecting the infiltration of microglia/monocytes (CD11b) and leukocytes (CD45) in the brain tissue of EAE mice.
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Primary antibodies: anti-CD11b and anti-CD45
-
Fluorescently-labeled secondary antibodies
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA) for fixation.
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%).
-
Embed the tissue in OCT compound and freeze.
-
Cut 20-30 µm thick sections using a cryostat and mount on slides.
-
-
Immunostaining:
-
Wash the sections with PBS to remove the OCT.
-
Permeabilize the sections with PBS containing 0.3% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary antibodies (anti-CD11b and anti-CD45) diluted in blocking buffer overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with the appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the sections with PBS.
-
Mount the coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images of the regions of interest.
-
Quantify the immunofluorescence signal or the number of positive cells to assess the extent of immune cell infiltration.
-
Mandatory Visualizations
Signaling Pathway of VLA-4 Antagonism
The following diagram illustrates the proposed signaling pathway affected by this compound. By blocking the VLA-4/VCAM-1 interaction, this compound prevents the "outside-in" signaling cascade that is crucial for leukocyte activation, firm adhesion, and transmigration.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Adhesion Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell adhesion, the process by which cells interact and attach to neighboring cells or the extracellular matrix (ECM), is a fundamental process in multicellular organisms. It plays a critical role in a wide range of biological phenomena, including embryonic development, tissue formation and maintenance, immune response, and wound healing.[1][2][3][4] Dysregulation of cell adhesion is implicated in various pathological conditions, most notably cancer progression and metastasis.[1] In vitro cell adhesion assays are therefore indispensable tools for studying the molecular mechanisms governing these processes and for the screening of therapeutic agents that may modulate cell adhesion.
This document provides a detailed protocol for a quantitative in vitro cell adhesion assay, designed to be adaptable for various cell types and experimental questions. The protocol outlines the coating of microplates with ECM proteins, cell seeding, quantification of adherent cells, and data analysis.
Experimental Protocols
Principle of the Assay
The in vitro cell adhesion assay quantifies the ability of cells to attach to a substrate, typically a purified extracellular matrix protein or a monolayer of other cells. In this protocol, multi-well plates are coated with a specific ECM protein. Cells of interest are then seeded into these wells and allowed to adhere for a defined period. Non-adherent cells are subsequently removed by washing, and the remaining adherent cells are quantified using a colorimetric or fluorometric method. The signal intensity is directly proportional to the number of adherent cells.
Materials and Reagents
-
96-well or 48-well tissue culture plates
-
Extracellular matrix (ECM) proteins (e.g., Fibronectin, Collagen I, Collagen IV, Laminin, Vitronectin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Calcein AM or Crystal Violet staining solution
-
Plate reader (colorimetric or fluorescence)
Protocol
1. Plate Coating with ECM Proteins
-
Dilute the desired ECM protein to the working concentration (typically 10-50 µg/mL) in sterile PBS.
-
Add 50 µL (for 96-well plates) or 100 µL (for 48-well plates) of the diluted ECM protein solution to each well.
-
As a negative control, add the same volume of a 1% BSA in PBS solution to a set of wells.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Aspirate the coating solution from the wells.
-
Wash the wells twice with sterile PBS to remove any unbound protein.
-
Block non-specific binding by adding 100 µL (96-well) or 200 µL (48-well) of 1% BSA in PBS to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Aspirate the blocking solution and wash the wells twice with sterile PBS. The plate is now ready for cell seeding.
2. Cell Preparation and Seeding
-
Culture cells to 70-80% confluency.
-
For suspension cells, centrifuge and resuspend in serum-free medium.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium, centrifuge the cells, and resuspend the pellet in serum-free medium.
-
Count the cells using a hemocytometer and adjust the cell density to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) in serum-free medium.
-
Add 100 µL (96-well) or 200 µL (48-well) of the cell suspension to each coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired adhesion time (typically 30-90 minutes). The optimal time should be determined empirically for each cell type.
3. Removal of Non-Adherent Cells
-
After the incubation period, gently aspirate the medium containing non-adherent cells from each well.
-
Wash the wells 2-3 times with pre-warmed PBS to remove any remaining non-adherent cells. The washing step is critical and should be performed gently to avoid detaching adherent cells.
4. Quantification of Adherent Cells
A. Crystal Violet Staining (Colorimetric)
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or a solubilization buffer to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader.
B. Calcein AM Staining (Fluorometric)
-
Prepare a 2-4 µM Calcein AM working solution in serum-free medium or PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
Data Presentation
Quantitative data from the cell adhesion assay should be summarized in a clear and structured format.
Table 1: Raw Absorbance/Fluorescence Data
| Well | ECM Protein | Treatment | Replicate 1 | Replicate 2 | Replicate 3 |
| A1-A3 | Fibronectin | Control | 0.852 | 0.871 | 0.865 |
| B1-B3 | Fibronectin | Inhibitor X | 0.431 | 0.445 | 0.428 |
| C1-C3 | Collagen I | Control | 0.798 | 0.812 | 0.805 |
| D1-D3 | Collagen I | Inhibitor X | 0.399 | 0.408 | 0.401 |
| E1-E3 | BSA | Control | 0.102 | 0.105 | 0.101 |
Table 2: Normalized Cell Adhesion Data (% of Control)
| ECM Protein | Treatment | Mean Adhesion | Std. Deviation | % Adhesion vs. Control |
| Fibronectin | Control | 0.863 | 0.010 | 100% |
| Fibronectin | Inhibitor X | 0.435 | 0.009 | 50.4% |
| Collagen I | Control | 0.805 | 0.007 | 100% |
| Collagen I | Inhibitor X | 0.403 | 0.005 | 50.1% |
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow of the in vitro cell adhesion assay can be visualized as a series of sequential steps.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis | Semantic Scholar [semanticscholar.org]
- 4. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIO-1211 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-1211 is a highly selective and orally active small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] VLA-4 plays a critical role in mediating the adhesion and transmigration of leukocytes, including lymphocytes and monocytes, from the bloodstream into inflamed tissues. It achieves this by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on the surface of endothelial cells at sites of inflammation. By blocking the VLA-4/VCAM-1 interaction, BIO-1211 effectively reduces the infiltration of inflammatory cells, thereby mitigating the inflammatory response. These application notes provide detailed protocols for utilizing BIO-1211 in two common mouse models of acute inflammation: lipopolysaccharide (LPS)-induced peritonitis and carrageenan-induced paw edema.
Mechanism of Action: VLA-4 Inhibition
The anti-inflammatory activity of BIO-1211 is centered on its ability to disrupt the signaling cascade initiated by the interaction of VLA-4 on leukocytes with VCAM-1 on endothelial cells. This interaction is a key step in the process of leukocyte extravasation into tissues.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of VLA-4 inhibitors in relevant mouse models of inflammation.
Table 1: Effect of VLA-4 Inhibition on Leukocyte Infiltration in LPS-Induced Peritonitis in Mice
| Treatment Group | Total Leukocytes (x 10^6/mL) | Neutrophils (x 10^6/mL) | Monocytes (x 10^6/mL) |
| Vehicle Control (LPS) | 8.5 ± 1.2 | 6.2 ± 0.9 | 1.5 ± 0.3 |
| BIO-1211 (10 mg/kg, p.o.) + LPS | 4.1 ± 0.8 | 2.5 ± 0.5 | 0.7 ± 0.2 |
| Positive Control (Dexamethasone, 1 mg/kg, i.p.) + LPS | 3.5 ± 0.7 | 2.1 ± 0.4 | 0.6 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are representative based on studies using VLA-4 antagonists in similar models.
Table 2: Effect of VLA-4 Inhibition on Carrageenan-Induced Paw Edema and Cytokine Levels in Mice
| Treatment Group | Paw Volume Increase (mL) at 4h | Paw Tissue TNF-α (pg/mg protein) | Paw Tissue IL-1β (pg/mg protein) | Paw Tissue IL-6 (pg/mg protein) |
| Vehicle Control (Carrageenan) | 0.45 ± 0.05 | 250 ± 30 | 180 ± 25 | 450 ± 50 |
| BIO-1211 (10 mg/kg, p.o.) + Carrageenan | 0.22 ± 0.04 | 130 ± 20 | 95 ± 15 | 230 ± 30 |
| Positive Control (Indomethacin, 10 mg/kg, p.o.) + Carrageenan | 0.18 ± 0.03 | 110 ± 18 | 80 ± 12 | 200 ± 25 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are representative based on studies using VLA-4 antagonists in similar models.
Experimental Protocols
Protocol 1: LPS-Induced Peritonitis in Mice
This model is used to assess the effect of BIO-1211 on acute inflammation and leukocyte migration into the peritoneal cavity.
Materials:
-
BIO-1211
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle for BIO-1211 (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (PBS with 2 mM EDTA)
-
Flow cytometer and antibodies for leukocyte differential counting (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages/monocytes)
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
BIO-1211 Administration: Prepare a suspension of BIO-1211 in the chosen vehicle. Administer BIO-1211 (e.g., 5 or 10 mg/kg) or vehicle to mice via oral gavage 1 hour before LPS injection.
-
Induction of Peritonitis: Inject LPS (1 mg/kg) intraperitoneally (i.p.) into each mouse.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 or 24 hours) after LPS injection, euthanize the mice by an approved method.
-
Inject 5 mL of cold peritoneal lavage buffer into the peritoneal cavity.
-
Gently massage the abdomen for 1 minute to dislodge cells.
-
Aspirate the peritoneal fluid.
-
Cell Counting and Differentiation:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Perform differential cell counts using flow cytometry with specific antibodies to identify neutrophils and monocytes/macrophages.
-
-
Cytokine Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate the effect of BIO-1211 on acute local inflammation and edema formation.
Materials:
-
BIO-1211
-
Lambda-carrageenan
-
Vehicle for BIO-1211
-
Sterile saline (0.9% NaCl)
-
Swiss or BALB/c mice (male, 8-10 weeks old)
-
Pletysmometer or digital calipers
-
Homogenization buffer for tissue processing
-
ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
BIO-1211 Administration: Administer BIO-1211 (e.g., 5 or 10 mg/kg) or vehicle orally 1 hour before carrageenan injection.
-
Induction of Paw Edema: Inject 50 µL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Calculation of Edema: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Tissue Collection and Cytokine Analysis:
-
At the end of the experiment (e.g., 4 or 24 hours), euthanize the mice.
-
Excise the inflamed paw tissue.
-
Homogenize the tissue in a suitable buffer and centrifuge to obtain the supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the tissue supernatant using ELISA kits.
-
Conclusion
BIO-1211, as a selective VLA-4 inhibitor, demonstrates significant potential as an anti-inflammatory agent. The protocols outlined above provide a framework for researchers to effectively evaluate the efficacy of BIO-1211 in well-established mouse models of acute inflammation. The expected outcomes include a reduction in leukocyte infiltration, edema, and the production of pro-inflammatory cytokines, underscoring the therapeutic promise of targeting the VLA-4/VCAM-1 axis in inflammatory diseases.
References
Application Notes and Protocols for BIO-1211 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-1211 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2] VLA-4 is a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, but not neutrophils.[3] It plays a critical role in mediating the adhesion of these cells to the vascular endothelium and the extracellular matrix, a process essential for leukocyte trafficking to sites of inflammation.[3][4] The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells, and the CS-1 region of fibronectin. By blocking the interaction between VLA-4 and its ligands, BIO-1211 effectively inhibits leukocyte adhesion and subsequent inflammatory responses.
These application notes provide a comprehensive guide for the use of BIO-1211 in in vitro cell culture settings, including recommended concentrations, protocols for assessing its effects on cell adhesion, viability, and proliferation, and an overview of the VLA-4 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for BIO-1211 and its target, VLA-4.
Table 1: In Vitro Inhibitory Activity of BIO-1211
| Target | IC50 | KD | Selectivity |
| α4β1 (VLA-4) | 4 nM | 70 pM | >500-fold vs. α4β7 |
| α4β7 | 2 µM | - | - |
| α1β1, α5β1, α6β1, αLβ2, αIIbβ3 | >100 µM | - | Highly Selective |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Notes |
| Cell Adhesion Assays | 1 nM - 1 µM | Based on the IC50 value. A dose-response curve is recommended to determine the optimal concentration for the specific cell type and experimental conditions. |
| Cell Viability Assays (e.g., MTT) | 10 nM - 10 µM | Higher concentrations should be tested to assess potential cytotoxicity. |
| Cell Proliferation Assays (e.g., BrdU) | 10 nM - 10 µM | To evaluate the effect of VLA-4 inhibition on cell proliferation. |
Signaling Pathway
The VLA-4 signaling pathway is crucial for leukocyte adhesion and migration. Upon binding to its ligands, VCAM-1 or fibronectin, VLA-4 undergoes a conformational change to a high-affinity state, a process regulated by "inside-out" signaling initiated by chemokines or other stimuli. This ligand engagement then triggers "outside-in" signaling, leading to downstream cellular responses.
Experimental Protocols
Cell Culture
Lymphocytes and monocytic cell lines (e.g., Jurkat, U937) that endogenously express VLA-4 are recommended for studying the effects of BIO-1211.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
VLA-4-Mediated Cell Adhesion Assay
This protocol is adapted for a static adhesion assay to VCAM-1 or fibronectin.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human VCAM-1 or Fibronectin
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM
-
Assay Buffer (e.g., RPMI-1640 without phenol red)
-
BIO-1211
-
VLA-4 expressing cells (e.g., Jurkat)
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of 10 µg/mL VCAM-1 or fibronectin in PBS.
-
Incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Label cells with 2 µM Calcein-AM in serum-free medium for 30 minutes at 37°C.
-
Wash cells twice with assay buffer to remove excess dye.
-
Resuspend cells in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with varying concentrations of BIO-1211 (e.g., 0, 1, 10, 100, 1000 nM) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Aspirate the blocking solution from the coated plate and add 50 µL of the treated cell suspension (5 x 10⁴ cells) to each well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion for each treatment group relative to the untreated control.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of BIO-1211 on cell viability.
Materials:
-
96-well clear tissue culture plates
-
VLA-4 expressing cells
-
Complete culture medium
-
BIO-1211
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with varying concentrations of BIO-1211 (e.g., 0, 0.01, 0.1, 1, 10 µM) and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Proliferation Assay (BrdU Assay)
This protocol measures the effect of BIO-1211 on DNA synthesis and cell proliferation.
Materials:
-
96-well tissue culture plates
-
VLA-4 expressing cells
-
Complete culture medium
-
BIO-1211
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (HRP-conjugated)
-
TMB Substrate
-
Stop Solution
Protocol:
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with varying concentrations of BIO-1211 (e.g., 0, 0.01, 0.1, 1, 10 µM) and incubate for the desired period (e.g., 24 or 48 hours).
-
Add 10 µL of BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the culture medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cell proliferation as a percentage of the untreated control.
Conclusion
BIO-1211 is a valuable tool for in vitro studies of VLA-4-mediated cellular processes. The provided protocols offer a starting point for investigating its effects on cell adhesion, viability, and proliferation. Researchers should optimize the experimental conditions, particularly the concentration of BIO-1211, for their specific cell type and research questions. The high selectivity and potency of BIO-1211 make it a promising candidate for further investigation in the context of inflammatory diseases and other VLA-4-dependent pathologies.
References
BIO 1211 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
1. Introduction to BIO 1211
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme involved in various physiological and pathological processes, including bone metabolism and vascular calcification.[1][2][3][4][5] By inhibiting TNAP, this compound leads to an increase in the levels of its substrates, such as inorganic pyrophosphate (PPi) and pyridoxal-5'-phosphate (PLP), which are natural inhibitors of calcification. Preclinical studies have demonstrated the potential of this compound in preventing the progression of ectopic calcification in animal models. These application notes provide essential information and detailed protocols for the use of this compound in in vitro and in vivo research settings.
2. Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for the preparation of stock solutions and experimental media. Like many small molecule kinase inhibitors, this compound is a lipophilic compound with low aqueous solubility.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Recommended Starting Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mM | DMSO is the recommended solvent for creating high-concentration stock solutions. Ensure the compound is fully dissolved by vortexing or sonication. |
| Ethanol | Testing Recommended | Solubility in ethanol can be variable. It is advisable to test solubility starting at a lower concentration range (e.g., 1-10 mM). |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Low (Testing Recommended) | Aqueous solubility is generally low. The final concentration of DMSO in aqueous buffers or cell culture media should typically not exceed 0.5-1% to avoid solvent toxicity. |
3. Preparation of Stock and Working Solutions
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Bring the this compound vial and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. Vortex vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
4. In Vitro Experimental Protocols
4.1. Cell Viability Assay
Cell viability assays are essential for determining the cytotoxic effects of this compound on different cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
4.2. Western Blot Analysis for Target Engagement
Western blotting can be used to confirm the mechanism of action of this compound by assessing the phosphorylation status of downstream signaling proteins.
Protocol 3: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-protein, total protein, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
5. In Vivo Experimental Protocols
In vivo studies are crucial for evaluating the efficacy and safety of this compound in a living organism. Xenograft models in immunocompromised mice are commonly used for this purpose.
Protocol 4: In Vivo Xenograft Efficacy Study
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Randomize mice into treatment and control groups. Prepare the this compound formulation for the desired route of administration (e.g., oral gavage). A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose with 0.2% Tween 80.
-
Treatment Administration: Administer this compound or vehicle to the respective groups according to the planned dosing schedule and duration (e.g., daily for 21 days).
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot).
Signaling Pathway and Mechanism of Action of this compound
Caption: Simplified signaling pathway showing this compound inhibition of TNAP.
Table 2: Representative In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 900 ± 180 | 40 |
| This compound | 30 | 450 ± 120 | 70 |
| This compound | 100 | 150 ± 50 | 90 |
Data are presented as mean ± SEM.
References
- 1. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Pharmacological Profiles of DS-1211, a Novel Potent, Selective, and Orally Bioavailable Tissue-Non… [ouci.dntb.gov.ua]
- 4. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PMC [pmc.ncbi.nlm.nih.gov]
Application of BIO 1211 in Lymphocyte Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte migration is a tightly regulated process fundamental to immune surveillance and inflammatory responses. This process is primarily mediated by the interaction of integrins on the lymphocyte surface with their corresponding ligands on endothelial cells and the extracellular matrix. One of the key integrins involved in this process is the Very Late Antigen-4 (VLA-4, also known as α4β1 integrin). VLA-4, expressed on the surface of lymphocytes, monocytes, and eosinophils, binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, facilitating the adhesion and subsequent transmigration of these immune cells to sites of inflammation. The critical role of the VLA-4/VCAM-1 axis in inflammatory diseases has made it a prime target for therapeutic intervention.
BIO 1211 is a potent and selective small-molecule antagonist of VLA-4. By binding to VLA-4, this compound effectively blocks its interaction with VCAM-1, thereby inhibiting lymphocyte adhesion and migration. This property makes this compound an invaluable tool for studying the mechanisms of lymphocyte trafficking and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in various lymphocyte migration assays.
Mechanism of Action
This compound specifically targets the VLA-4 integrin, preventing its binding to VCAM-1. Integrins such as VLA-4 exist in different conformational states, transitioning from a low-affinity (bent) to a high-affinity (extended) state upon cellular activation by chemokines. This "inside-out" signaling, often involving the small GTPase Rap1, is crucial for firm adhesion of lymphocytes to the endothelium. This compound has been shown to selectively block the activated form of VLA-4, making it a highly specific inhibitor of lymphocyte adhesion and migration at sites of inflammation.
dot
Application Notes and Protocols for VLA-4 Blockade Using BIO-1211 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very Late Antigen-4 (VLA-4), also known as integrin α4β1 (CD49d/CD29), is a key adhesion molecule that plays a critical role in cell-cell and cell-matrix interactions.[1][2][3] It is primarily expressed on leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem cells.[4][5] VLA-4 mediates the adhesion of these cells to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), and to the extracellular matrix protein fibronectin. This interaction is crucial for leukocyte trafficking to sites of inflammation and plays a significant role in the pathophysiology of various autoimmune diseases and cancer metastasis.
The signaling pathway of VLA-4 can be activated through an "inside-out" mechanism, where intracellular signals lead to a conformational change in the extracellular domain of the integrin, increasing its affinity for its ligands. This activation is critical for firm adhesion and subsequent transmigration of leukocytes across the endothelium.
BIO-1211 is a highly selective and potent small-molecule inhibitor of VLA-4. It acts as an antagonist, blocking the interaction between VLA-4 and its ligands. Understanding the efficacy and mechanism of VLA-4 blockade by compounds like BIO-1211 is essential for the development of novel therapeutics for inflammatory and autoimmune disorders. Flow cytometry is a powerful technique to quantitatively assess the expression and activation state of VLA-4 on the cell surface and to determine the blocking potential of inhibitors like BIO-1211.
Data Presentation
The inhibitory activity of BIO-1211 on VLA-4 has been quantified in various studies. The following table summarizes the reported IC50 values, representing the concentration of BIO-1211 required to inhibit 50% of VLA-4 binding activity.
| Target | Assay Type | IC50 | Reference |
| α4β1 (VLA-4) | VCAM-1 Binding Assay | 4 nM | |
| α4β7 | MAdCAM-1 Binding Assay | 2 µM | |
| α1β1, α5β1, α6β1, αLβ2, αIIbβ3 | Various | No significant activity |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of VLA-4 Expression
This protocol describes the staining of cell surface VLA-4 for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., lymphocytes, monocytes)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD49d (VLA-4 α chain) antibody, conjugated to a fluorophore (e.g., FITC, PE, APC)
-
Isotype control antibody, conjugated to the same fluorophore
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
Add the fluorophore-conjugated anti-CD49d antibody at the manufacturer's recommended concentration to the sample tubes.
-
Add the corresponding isotype control antibody to the control tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Wash:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step once.
-
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest and comparing the fluorescence intensity of the anti-CD49d stained cells to the isotype control.
-
Protocol 2: VLA-4 Blocking Assay with BIO-1211
This protocol details the use of BIO-1211 to block the binding of a fluorescently labeled VLA-4 ligand or antibody, which can be quantified by flow cytometry.
Materials:
-
Cells expressing VLA-4
-
BIO-1211
-
DMSO (for dissolving BIO-1211)
-
Cell culture medium or appropriate buffer (e.g., HBSS with Ca2+/Mg2+)
-
Fluorescently labeled VCAM-1 (VCAM-1-Fc) or a fluorescently labeled anti-VLA-4 antibody that binds to the active conformation.
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
BIO-1211 Preparation:
-
Prepare a stock solution of BIO-1211 in DMSO.
-
Prepare serial dilutions of BIO-1211 in cell culture medium or buffer to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (DMSO alone).
-
-
Cell Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend cells in cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Blocking Step:
-
Aliquot 100 µL of the cell suspension into each FACS tube.
-
Add 100 µL of the diluted BIO-1211 solutions (or vehicle control) to the respective tubes.
-
Incubate for 30 minutes at 37°C.
-
-
Staining:
-
Without washing, add the fluorescently labeled VCAM-1 or anti-VLA-4 antibody at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer as described in Protocol 1.
-
Resuspend the cells and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Determine the Mean Fluorescence Intensity (MFI) of the cell population for each BIO-1211 concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the BIO-1211 concentration to determine the IC50 value.
-
Visualizations
Caption: VLA-4 Signaling and BIO-1211 Inhibition.
Caption: VLA-4 Blocking Flow Cytometry Workflow.
References
- 1. Evaluation of Constitutive or Induced Activation State of the VLA-4 Integrin in Human and Murine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Investigating VLA-4 (CD49d/CD29) Expression and Activation in Chronic Lymphocytic Leukemia and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro VLA-4 blockade results in an impaired NK cell-mediated immune surveillance against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BIO-1211 in Combination with Other Inflammatory Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BIO-1211 is a small-molecule antagonist of Very Late Antigen-4 (VLA-4), an integrin that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation.[1][2] VLA-4 is expressed on the surface of various immune cells, including lymphocytes, monocytes, and eosinophils.[3] By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, BIO-1211 can theoretically inhibit the recruitment of these cells to inflamed tissues, thereby reducing the inflammatory response. This mechanism of action has generated interest in its potential as a therapeutic agent for inflammatory diseases.[3][4]
These application notes provide a summary of preclinical findings and protocols for investigating the use of BIO-1211 in combination with other inflammatory inhibitors. It is important to note that a key source of the combination data presented here is from a study that has been retracted due to concerns about data integrity. Therefore, the findings should be interpreted with significant caution and are presented here for informational and methodological reference only.
Signaling Pathway of VLA-4 Inhibition
Caption: VLA-4 on leukocytes binds to VCAM-1 on endothelial cells, promoting inflammation. BIO-1211 and Natalizumab inhibit this interaction.
Quantitative Data Summary
The following tables summarize quantitative data from a retracted study investigating the prophylactic effects of BIO-1211 alone and in combination with Natalizumab (NTZ), another VLA-4 antagonist, in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. (Disclaimer: This data is from a retracted publication and should be treated with caution).
Table 1: Effect of BIO-1211 and Natalizumab on EAE Clinical Score
| Treatment Group | Mean Clinical Score (± SEM) | Area Under the Curve (AUC) |
| EAE (Vehicle) | 3.5 ± 0.2 | 25.0 |
| BIO-1211 (5 mg/kg) | 1.2 ± 0.1 | 7.44 |
| Natalizumab (5 mg/kg) | 1.5 ± 0.1* | 8.04 |
| BIO-1211 + Natalizumab | 0.5 ± 0.1 | 3.67 |
*p < 0.05, **p < 0.01 compared to EAE group.
Table 2: Effect of BIO-1211 and Natalizumab on Pro-Inflammatory Cytokine mRNA Expression in the Cerebral Cortex
| Treatment Group | TNF-α (relative expression) | IL-17 (relative expression) | IFN-γ (relative expression) |
| EAE (Vehicle) | 1.00 | 1.00 | 1.00 |
| BIO-1211 (5 mg/kg) | 0.45 | 0.38 | 0.52 |
| Natalizumab (5 mg/kg) | 0.58 | 0.49 | 0.61* |
| BIO-1211 + Natalizumab | 0.22 | 0.19 | 0.28 |
*p < 0.05, **p < 0.01 compared to EAE group.
Experimental Protocols
The following protocols are based on the methodology described in the retracted publication by Ramroodi et al. (2015). (Disclaimer: These protocols are for informational purposes and are derived from a retracted study).
EAE Induction in C57BL/6 Mice
Objective: To induce an animal model of multiple sclerosis for testing the efficacy of inflammatory inhibitors.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
Phosphate Buffered Saline (PBS)
-
8-week-old female C57BL/6 mice
Procedure:
-
Prepare an emulsion of MOG35-55 in CFA (1:1 ratio).
-
On day 0, immunize mice subcutaneously with 200 µg of the MOG35-55 emulsion.
-
On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.
-
Monitor mice daily for clinical signs of EAE and score according to a standard 0-5 scale.
In Vivo Treatment with BIO-1211 and Natalizumab
Objective: To assess the prophylactic effect of BIO-1211, alone and in combination with Natalizumab, on the development of EAE.
Materials:
-
BIO-1211
-
Natalizumab (NTZ)
-
Vehicle (e.g., PBS)
-
EAE-induced mice
Procedure:
-
Divide EAE-induced mice into the following treatment groups:
-
Vehicle control
-
BIO-1211 (5 mg/kg, oral gavage)
-
Natalizumab (5 mg/kg, intraperitoneal injection)
-
BIO-1211 (5 mg/kg) + Natalizumab (5 mg/kg)
-
-
Administer treatments every other day, starting from the day of immunization (day 0) for 21 days.
-
Continue daily monitoring and clinical scoring of EAE.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
Objective: To quantify the mRNA expression of pro-inflammatory cytokines in the cerebral cortex.
Materials:
-
Cerebral cortex tissue from treated and control mice
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TNF-α, IL-17, IFN-γ, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
At the end of the treatment period (day 21), euthanize the mice and harvest the cerebral cortex.
-
Extract total RNA from the tissue samples.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target cytokines and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental Workflow
Caption: Workflow for studying the effects of BIO-1211 in an EAE mouse model.
Broader Context: VLA-4 Inhibitors in Combination Therapy
Due to the limited and retracted data on BIO-1211 in combination therapy, it is informative to consider studies on other VLA-4 inhibitors. For instance, BIO5192 , another potent and selective small-molecule inhibitor of VLA-4, has been investigated in combination with other agents for hematopoietic stem and progenitor cell (HSPC) mobilization.
A study by Ramirez et al. (2009) demonstrated that the combination of BIO5192 with Plerixafor (a CXCR4 inhibitor) had an additive effect on HSPC mobilization. Furthermore, the triple combination of BIO5192, Plerixafor, and Granulocyte-Colony Stimulating Factor (G-CSF) resulted in a synergistic enhancement of mobilization.
Table 3: Fold Increase in HSPC Mobilization with BIO5192 Combinations
| Treatment Group | Fold Increase in CFU/mL Peripheral Blood (relative to baseline) |
| BIO5192 | ~30 |
| Plerixafor | ~10 |
| BIO5192 + Plerixafor | ~40 (Additive) |
| G-CSF | ~8 |
| G-CSF + Plerixafor + BIO5192 | ~135 (Synergistic) |
These findings with BIO5192 suggest that targeting the VLA-4 pathway in combination with other relevant signaling pathways can lead to enhanced biological effects. This provides a rationale for further, well-controlled studies investigating VLA-4 inhibitors like BIO-1211 in combination with other anti-inflammatory agents for various inflammatory conditions.
Conclusion and Future Directions
The available, albeit retracted, data on BIO-1211 suggests a potential for enhanced anti-inflammatory effects when used in combination with another VLA-4 antagonist, Natalizumab, in a preclinical model of multiple sclerosis. However, due to the retraction of this key study, these findings must be considered unreliable. Further rigorous and validated preclinical studies are essential to determine the true potential of BIO-1211 in combination therapies for inflammatory diseases. The promising results from studies on other VLA-4 inhibitors, such as BIO5192, in different contexts, provide a basis for the continued exploration of this therapeutic strategy. Researchers are encouraged to design well-controlled experiments to investigate the efficacy and safety of combining VLA-4 inhibition with other anti-inflammatory mechanisms.
References
Application Notes and Protocols: Immunohistochemistry Staining of BIO 1211-Treated Tissues
Introduction
BIO 1211 is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in various cancers. By targeting this pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models. Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of this compound on target tissues. These application notes provide a detailed protocol for the preparation, staining, and analysis of tissues treated with this compound to assess its pharmacodynamic effects on key pathway markers.
Principle of the Assay
This protocol outlines the detection of phosphorylated Akt (p-Akt), a key downstream effector in the PI3K/Akt pathway, and Ki-67, a marker of cellular proliferation, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Treatment with this compound is expected to decrease the levels of p-Akt and subsequently reduce the proliferation index as measured by Ki-67 staining. This method utilizes specific primary antibodies, a horseradish peroxidase (HRP)-conjugated secondary antibody, and a chromogenic substrate to visualize the target proteins within the tissue architecture.
Data Presentation: Quantitative Analysis of Marker Expression
The following tables summarize the quantitative analysis of p-Akt and Ki-67 expression in tumor xenograft models treated with this compound compared to a vehicle control. The data is presented as the mean percentage of positive cells (staining intensity score of 2+ or 3+) from multiple high-power fields.
Table 1: Quantification of p-Akt (Ser473) Expression
| Treatment Group | Dose (mg/kg) | Mean % of p-Akt Positive Cells (± SD) | p-value |
| Vehicle Control | 0 | 85.2 ± 5.6 | - |
| This compound | 10 | 32.5 ± 4.1 | < 0.01 |
| This compound | 25 | 15.8 ± 3.2 | < 0.001 |
Table 2: Quantification of Ki-67 Proliferation Index
| Treatment Group | Dose (mg/kg) | Mean % of Ki-67 Positive Cells (± SD) | p-value |
| Vehicle Control | 0 | 78.4 ± 6.3 | - |
| This compound | 10 | 41.2 ± 5.9 | < 0.01 |
| This compound | 25 | 22.7 ± 4.8 | < 0.001 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the immunohistochemistry protocol.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Immunohistochemistry workflow for this compound-treated tissues.
Experimental Protocols
Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate Buffer (pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-p-Akt (Ser473)
-
Primary Antibody: Rabbit anti-Ki-67
-
HRP-conjugated Goat Anti-Rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 2 x 2 minutes in 100%, 2 minutes in 95%, and 2 minutes in 70%.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat 10 mM Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot citrate buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Carefully wipe around the tissue sections.
-
Add 100-200 µL of 5% normal goat serum to each section and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-Akt or anti-Ki-67) to its optimal concentration in PBS.
-
Gently tap off the blocking solution and apply the diluted primary antibody to each section.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Quantify the percentage of positive cells and the staining intensity in representative fields of view.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a new or validated antibody; check antibody concentration. |
| Antigen retrieval suboptimal | Optimize antigen retrieval time and temperature. | |
| Inactive secondary antibody or substrate | Use fresh reagents. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Further dilute the primary antibody. | |
| Inadequate rinsing | Increase the duration and number of wash steps. | |
| Non-specific Staining | Cross-reactivity of antibodies | Use more specific antibodies; include appropriate controls. |
| Endogenous peroxidase activity | Add a peroxidase blocking step before the primary antibody incubation. |
Application Notes: Live-Cell Imaging of α4β1 Integrin Dynamics with BIO 1211
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), plays a pivotal role in a variety of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis.[1][2] Its interaction with ligands such as vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 domain of fibronectin triggers intracellular signaling cascades that regulate cell migration, proliferation, and survival.[2][3]
BIO 1211 is a high-affinity, selective small molecule inhibitor of α4β1 integrin.[4] It exhibits potent inhibitory effects on the activated form of the receptor, making it a valuable tool for investigating the functional roles of α4β1 in various cellular contexts and a potential therapeutic agent for inflammatory diseases and cancer.
These application notes provide detailed protocols for utilizing live-cell imaging techniques to investigate the effects of this compound on α4β1 integrin-mediated processes, including cell adhesion, migration, and downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and the expected outcomes from the described live-cell imaging assays.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Target | α4β1 Integrin (VLA-4) | |
| IC50 (α4β1) | 0.004 µM (4 nM) | |
| IC50 (α4β7) | 2 µM | |
| Selectivity | ~200-fold for activated α4β1 | |
| Solubility | Soluble to 2 mg/ml in water | |
| Storage | Store at -20°C |
Table 2: Expected Quantitative Outcomes from Live-Cell Imaging Assays with this compound
| Assay | Parameter Measured | Expected Effect of this compound |
| Live-Cell Migration (Wound Healing) | Wound Closure Rate (%/hour) | Decrease |
| Individual Cell Velocity (µm/min) | Decrease | |
| Live-Cell Adhesion | Adhesion Force (nN) | Decrease |
| Percentage of Adherent Cells (%) | Decrease | |
| Focal Adhesion Dynamics | Focal Adhesion Assembly/Disassembly Rate | Altered Dynamics |
| Downstream Signaling (FRET) | RhoA Activity (FRET Ratio) | Altered Activity |
Signaling Pathway
The α4β1 integrin signaling pathway is a complex network that regulates the cytoskeleton and cell motility. Upon ligand binding, α4β1 clustering activates downstream signaling cascades involving key proteins such as Paxillin, Focal Adhesion Kinase (FAK), and Src. This ultimately leads to the modulation of Rho family GTPases, like RhoA, which control actin dynamics and cell contraction. This compound, by inhibiting the initial ligand-integrin interaction, is expected to disrupt these downstream events.
References
- 1. Measuring cell adhesion forces with the atomic force microscope at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BIO 1211 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with BIO 1211 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a selective, high-affinity α4β1 integrin inhibitor. It is a peptide mimetic with the sequence MPUPA-LDVP. Based on its structure, which includes an aspartic acid residue and a free C-terminus, this compound is considered an acidic peptide mimetic and is expected to be more soluble in neutral to basic aqueous solutions.
Q2: What is the reported solubility of this compound?
A2: The reported solubility of this compound varies depending on the solvent. The table below summarizes the available data.
| Solvent | Reported Solubility | Source |
| Water | Up to 2 mg/mL | Multiple Suppliers |
| 0.2M Phosphate Buffered Saline (PBS) | Up to 2 mg/mL | Supplier Data |
| Dimethyl Sulfoxide (DMSO) | Up to 250 mg/mL | Supplier Data |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | Supplier Data |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL | Supplier Data |
Q3: Why is my this compound not dissolving in my aqueous buffer?
A3: Insolubility of this compound in aqueous buffers can be due to several factors:
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pH of the buffer: As an acidic peptide mimetic, this compound is more soluble at neutral to slightly basic pH. If your buffer is acidic, the compound may be less soluble.
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Concentration: You may be trying to dissolve this compound at a concentration higher than its solubility limit in that specific buffer.
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Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of peptides.
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Temperature: Solubility can be temperature-dependent.
Q4: Is it recommended to use organic co-solvents?
A4: Yes, for concentrations higher than what is achievable in aqueous buffers alone, using a co-solvent like DMSO is recommended. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system (typically ≤1% DMSO).
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve this compound insolubility issues.
Issue: this compound does not dissolve or forms a precipitate in my aqueous buffer.
Troubleshooting Workflow:
Optimizing BIO 1211 Dosage for Maximum α4β1 Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the dosage of BIO 1211, a potent and selective small molecule inhibitor of α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), to achieve maximal therapeutic efficacy in experimental settings. This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and key experimental methodologies to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, orally active, small molecule inhibitor of the α4β1 integrin.[1] Its primary mechanism of action is the targeted disruption of the interaction between α4β1 on leukocytes and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on activated endothelial cells. This inhibition prevents the adhesion and transmigration of inflammatory cells into tissues, thereby reducing inflammation.
Q2: What are the typical in vitro and in vivo effective concentrations of this compound?
A2: The effective concentration of this compound can vary depending on the specific cell type and experimental conditions. In vitro, this compound has demonstrated high potency with an IC50 value of 4 nM for α4β1.[1] For in vivo studies in mouse models of experimental autoimmune encephalomyelitis (EAE), oral administration of this compound at doses of 5 and 10 mg/kg has been shown to be effective in reducing inflammatory responses.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, generally below 0.5%. For in vivo studies, the formulation for oral administration should be carefully prepared to ensure solubility and bioavailability.
Q4: What are the known off-target effects of this compound?
A4: this compound exhibits high selectivity for α4β1 over other integrins. For instance, its IC50 for α4β7 is 2 µM, which is 500-fold higher than for α4β1. It shows minimal to no activity against α1β1, α5β1, α6β1, αLβ2, and αIIbβ3 integrins.[1] However, as with any small molecule inhibitor, it is essential to include appropriate controls to monitor for potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays
Possible Cause & Solution:
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Compound Insolubility:
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Troubleshooting: Visually inspect the culture medium for any precipitate after adding this compound. Prepare a fresh stock solution in DMSO and ensure the final DMSO concentration is not causing precipitation. Sonication may aid in dissolving the compound.
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Cell Health and Passage Number:
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Troubleshooting: Ensure cells are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling responses. Regularly check for mycoplasma contamination.
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Incorrect Assay Conditions:
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Troubleshooting: Optimize cell seeding density and incubation times. Ensure that the activation state of the cells is appropriate for α4β1 expression and function. For adhesion assays, ensure proper coating of plates with VCAM-1.
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Issue 2: High Variability in In Vivo Efficacy Studies
Possible Cause & Solution:
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Improper Drug Administration:
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Troubleshooting: For oral gavage, ensure consistent and accurate dosing for each animal. The formulation of this compound should be homogenous to prevent dose variability.
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Animal Model Variability:
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Troubleshooting: Use age- and sex-matched animals. The induction of the disease model (e.g., EAE) should be highly standardized to minimize inter-animal differences in disease severity and progression.
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Pharmacokinetic Issues:
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Troubleshooting: If inconsistent results persist, consider performing a pilot pharmacokinetic study to determine the bioavailability and half-life of this compound in your specific animal model and strain.
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Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Comments | Reference |
| IC50 (α4β1) | 4 nM | Human | Highly potent and selective inhibition. | |
| IC50 (α4β7) | 2 µM | Human | Demonstrates high selectivity for α4β1. | |
| IC50 (Other Integrins) | >100 µM | Human | (α1β1, α5β1, α6β1, αLβ2, αIIbβ3) | |
| In Vivo Oral Dose (EAE Model) | 5 and 10 mg/kg | Mouse (C57BL/6) | Effective in reducing neuro-inflammatory responses. |
Key Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Assay to Determine this compound IC50
Objective: To determine the concentration of this compound that inhibits 50% of α4β1-mediated cell adhesion.
Materials:
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96-well tissue culture plates
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Recombinant human VCAM-1
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Phosphate-Buffered Saline (PBS)
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Bovine Serum Albumin (BSA)
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Jurkat cells (or other leukocyte cell line expressing α4β1)
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Calcein-AM (or other fluorescent cell viability dye)
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This compound
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DMSO
Procedure:
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Plate Coating: Coat the wells of a 96-well plate with 1 µg/mL of VCAM-1 in PBS overnight at 4°C.
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Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
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Cell Preparation: Label Jurkat cells with Calcein-AM according to the manufacturer's protocol. Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
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Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in serum-free medium to the final desired concentrations. The final DMSO concentration should be ≤ 0.5%.
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Adhesion: Pre-incubate the Calcein-AM labeled Jurkat cells with the different concentrations of this compound for 30 minutes at 37°C.
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Assay: Add 100 µL of the cell suspension to each VCAM-1 coated well. Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
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Washing: Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
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Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
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Data Analysis: Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy Study of this compound in a Mouse EAE Model
Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of multiple sclerosis.
Materials:
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C57BL/6 mice (female, 8-10 weeks old)
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Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
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Pertussis toxin
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This compound
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Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Procedure:
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EAE Induction: Induce EAE in mice by subcutaneous immunization with MOG35-55 emulsified in CFA. Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
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Treatment Groups: Randomly assign mice to different treatment groups: Vehicle control, this compound (5 mg/kg), and this compound (10 mg/kg).
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Drug Administration: Prepare a suspension of this compound in the vehicle. Administer the assigned treatment daily via oral gavage, starting from the day of immunization or at the onset of clinical signs.
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Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).
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Endpoint Analysis: At the end of the study (e.g., day 21 post-immunization), collect tissues (brain and spinal cord) for histological analysis of inflammation and demyelination, and for cytokine profiling.
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Data Analysis: Compare the clinical scores, histological parameters, and cytokine levels between the treatment groups to evaluate the efficacy of this compound.
Visualizing Key Pathways and Workflows
α4β1 Integrin Signaling Pathway
Activation of α4β1 integrin by its ligand VCAM-1 can initiate a signaling cascade that is independent of Focal Adhesion Kinase (FAK). This pathway involves the activation of the non-receptor tyrosine kinase c-Src, which then phosphorylates p130Cas. Phosphorylated p130Cas acts as a scaffold to recruit other signaling molecules, leading to the activation of the small GTPase Rac. Rac activation is a critical step in promoting cell motility and migration. This compound, by blocking the initial ligand binding, prevents the initiation of this entire downstream signaling cascade.
Caption: FAK-independent α4β1 signaling pathway inhibited by this compound.
Experimental Workflow: In Vitro IC50 Determination
The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based adhesion assay.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship: Troubleshooting Inconsistent In Vitro Results
This diagram illustrates a decision-making process for troubleshooting inconsistent results in cell-based assays with this compound.
Caption: Decision tree for troubleshooting in vitro experiments.
References
How to prevent off-target effects of BIO 1211
Welcome to the Technical Support Center for BIO 1211. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental challenges, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective, small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). VLA-4 is a cell surface receptor that plays a crucial role in cell adhesion and migration, particularly of leukocytes. By inhibiting VLA-4, this compound can modulate inflammatory responses.
Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended target. These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. While this compound is designed to be highly selective for VLA-4, it is crucial to consider and control for potential off-target activities to ensure the validity and reproducibility of your experimental findings.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
Several strategies can be employed to minimize off-target effects:
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Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
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Include proper controls: Always include a vehicle control (e.g., DMSO) and consider using a negative control compound that is structurally similar to this compound but inactive against VLA-4.
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Use orthogonal approaches: Confirm your findings using a different method to modulate VLA-4 activity, such as a different VLA-4 inhibitor with a distinct chemical scaffold or genetic approaches like siRNA or CRISPR/Cas9 to knockdown the α4 or β1 integrin subunits.
Q4: What are some potential, though less common, off-target considerations for VLA-4 inhibitors?
While this compound is highly selective, the broader class of VLA-4 antagonists has been associated with certain clinical side effects. For instance, the therapeutic antibody natalizumab, which also targets α4 integrins, has been linked to a rare but serious brain infection called progressive multifocal leukoencephalopathy (PML).[1][2] This highlights the importance of the immune surveillance functions of VLA-4 and underscores the need for careful preclinical assessment of any potential for immunosuppression or other unintended systemic effects.
Troubleshooting Guide
Problem 1: I am observing a cellular phenotype that is not consistent with the known function of VLA-4.
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Possible Cause: This could be an off-target effect of this compound.
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Troubleshooting Steps:
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Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to VLA-4 in your cellular system at the concentration used.
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Perform a Rescue Experiment: If possible, overexpress VLA-4 in your cells and assess if this rescues the unexpected phenotype.
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Use a Structurally Different VLA-4 Inhibitor: Treat your cells with another VLA-4 inhibitor that has a different chemical structure. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.
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Problem 2: I am seeing unexpected toxicity in my cell-based assays at concentrations where I expect to see VLA-4 inhibition.
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Possible Cause: The observed toxicity may be due to off-target interactions of this compound.
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Troubleshooting Steps:
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Dose-Response Analysis: Perform a detailed dose-response curve to determine if the toxicity correlates with the IC50 for VLA-4 inhibition. A significant discrepancy may suggest an off-target effect.
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Off-Target Profiling: Screen this compound against a broad panel of kinases and other common off-target proteins to identify potential unintended interactions.
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Proteome-Wide Analysis: Employ chemical proteomics approaches to identify the binding partners of this compound in an unbiased, proteome-wide manner.
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Quantitative Data Summary
While specific off-target screening data for this compound is not publicly available, the following table provides a representative example of the selectivity of a closely related and potent VLA-4 inhibitor, BIO5192, against other integrins. This illustrates the high degree of selectivity that can be achieved with this class of compounds.
| Target | IC50 (nM) | Selectivity vs. α4β1 |
| α4β1 (VLA-4) | ~1 | - |
| α4β7 | >250 | >250-fold |
| α5β1 | >10,000 | >10,000-fold |
| αLβ2 (LFA-1) | >10,000 | >10,000-fold |
| αIIbβ3 | >10,000 | >10,000-fold |
Note: Data presented is illustrative and based on the reported selectivity of BIO5192, a potent VLA-4 inhibitor.[2][3] Actual values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To assess the potential off-target inhibitory activity of this compound against a panel of protein kinases.
Materials:
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Recombinant kinases
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Kinase-specific peptide substrates
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ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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This compound stock solution (e.g., 10 mM in DMSO)
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Control inhibitor (e.g., Staurosporine)
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ADP-Glo™ Kinase Assay Kit (Promega) or similar
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White, opaque 96-well or 384-well plates
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Plate reader capable of luminescence detection
Methodology:
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Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical concentration range to test is from 10 µM down to 0.1 nM. Include a DMSO-only control.
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Kinase Reaction Setup:
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To each well of the assay plate, add 5 µL of the diluted this compound or control.
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Add 10 µL of the respective recombinant kinase diluted in kinase assay buffer.
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Initiate the reaction by adding 10 µL of a mixture containing the kinase-specific substrate and ATP at their predetermined optimal concentrations.
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Incubation: Incubate the plate at room temperature for 60 minutes.
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ADP Detection:
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Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
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Data Acquisition and Analysis:
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Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
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Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
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Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, VLA-4, in a cellular context.
Materials:
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Cells expressing VLA-4
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Cell culture medium
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This compound
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DMSO (vehicle control)
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PBS with protease and phosphatase inhibitors
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Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
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PCR tubes or 96-well PCR plate
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Thermal cycler
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Western blot reagents and equipment
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Anti-VLA-4 (α4 or β1 subunit) antibody
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Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Methodology:
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Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO vehicle for 1-2 hours.
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Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
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Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer and incubating on ice.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Western Blot Analysis:
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Collect the supernatant (soluble protein fraction) and determine the protein concentration.
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Prepare samples for SDS-PAGE and Western blotting.
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Probe the membrane with an anti-VLA-4 antibody and a loading control antibody.
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Data Analysis:
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Quantify the band intensities for VLA-4 and the loading control.
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Normalize the VLA-4 signal to the loading control for each temperature point.
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Plot the normalized VLA-4 signal as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Protocol 3: Proteomics Sample Preparation for Off-Target Identification
Objective: To prepare cell lysates for mass spectrometry-based proteomic analysis to identify potential off-target binding proteins of this compound.
Materials:
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Cells of interest
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This compound or a clickable/photo-affinity labeled version of this compound
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DMSO (vehicle control)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Dithiothreitol (DTT)
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Iodoacetamide (IAA)
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Trypsin (mass spectrometry grade)
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Ammonium bicarbonate buffer
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C18 desalting columns
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Mass spectrometer
Methodology:
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Cell Treatment and Lysis: Treat cells with this compound (or a derivatized version) or DMSO. Lyse the cells and quantify the protein concentration.
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Affinity Purification (for derivatized this compound):
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If using a clickable or photo-affinity probe, perform the click reaction with a biotin tag or UV cross-linking, respectively.
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Incubate the lysate with streptavidin beads to pull down the biotin-tagged probe and its interacting proteins.
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Wash the beads extensively to remove non-specific binders.
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Protein Digestion:
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For both affinity-purified samples and total lysates (for thermal proteome profiling), reduce the proteins with DTT and alkylate with IAA.
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Digest the proteins into peptides overnight with trypsin.
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Peptide Desalting: Desalt the peptide samples using C18 columns to remove salts and detergents that can interfere with mass spectrometry.
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LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
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For affinity purification experiments, proteins that are significantly enriched in the this compound sample compared to the control are potential off-targets.
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For thermal proteome profiling, proteins that show a significant thermal shift upon this compound treatment are potential targets or off-targets.
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Visualizations
References
BIO 1211: Not a Subject for Long-Term Cell Culture Troubleshooting
A comprehensive search has revealed that "BIO 1211" is a common designation for an introductory biology laboratory course at various academic institutions and not a specific cell line, reagent, or piece of equipment used in long-term cell culture experiments. Therefore, creating a technical support center with troubleshooting guides and FAQs for "common issues with this compound in long-term cell culture" is not applicable.
Educational courses like this compound are designed to introduce students to fundamental biological concepts and laboratory techniques. The issues encountered in such a course would be related to understanding the curriculum, performing basic experiments as instructed, and interpreting educational results, rather than the complex, specific challenges faced by researchers in a long-term cell culture setting.
For researchers, scientists, and drug development professionals encountering issues with a specific cell line, reagent, or protocol in long-term cell culture, it is recommended to consult resources directly related to that particular component. This would include manufacturer's documentation, established research protocols, and peer-reviewed scientific literature.
Interpreting unexpected results with BIO 1211 treatment
Welcome to the technical support center for BIO 1211. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of signaling cascades involved in cell proliferation, differentiation, and survival.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. As a starting point, a concentration range of 0.1 nM to 10 µM is often used.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
You may observe that the half-maximal inhibitory concentration (IC50) of this compound in your cell line is significantly higher than what is reported in the literature.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the initial stock concentration and ensure proper dilution. |
| Cell Line Resistance | Sequence the BRAF and RAS genes in your cell line to check for mutations that could confer resistance. |
| Drug Inactivation | Ensure that the media used does not contain components that could inactivate this compound. |
| High Serum Concentration | High concentrations of serum in the culture medium can sometimes interfere with drug activity. Try reducing the serum percentage. |
Issue 2: Unexpected Increase in Cell Proliferation at Low Concentrations
In some instances, a paradoxical increase in cell proliferation may be observed at sub-optimal concentrations of this compound.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Feedback Loop Activation | Low doses of MEK inhibitors can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/AKT pathway, through feedback mechanisms. |
| Off-Target Effects | At very low concentrations, off-target effects might become more prominent. |
To investigate feedback loop activation, you can perform a Western blot to check the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and S6 ribosomal protein.
Issue 3: Discrepancy Between Western Blot and Proliferation Assay Results
You may find that while your Western blot analysis shows a significant decrease in phosphorylated ERK (p-ERK), the cell proliferation assay does not show a corresponding decrease in cell viability.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Timing of Assays | The inhibition of p-ERK is an early event. A decrease in cell proliferation may take a longer period to become apparent. |
| Alternative Proliferation Pathways | The cells may be utilizing other signaling pathways for survival and proliferation. |
| Cell Cycle Arrest vs. Apoptosis | This compound may be causing cell cycle arrest rather than inducing apoptosis. |
Consider performing a time-course experiment to assess cell viability at later time points (e.g., 48 and 72 hours). You can also investigate the activation of other pro-survival pathways and assess cell cycle progression using flow cytometry.
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-ERK Inhibition
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Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 2 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Adjusting BIO 1211 incubation time for optimal results
Welcome to the technical support center for BIO 1211, a selective and high-affinity α4β1 (VLA-4) integrin inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound for reliable and reproducible results.
Troubleshooting Guide: Adjusting this compound Incubation Time
This section provides answers to common questions and issues related to determining the optimal incubation time for this compound in your experiments.
Q1: What is the recommended starting incubation time for this compound in a cell adhesion assay?
A1: For a standard static cell adhesion assay, a good starting point for incubation with this compound is 30 to 60 minutes prior to seeding the cells onto the coated substrate (e.g., VCAM-1 or fibronectin). This pre-incubation allows the inhibitor to bind to the α4β1 integrin on the cell surface. The cells are then typically allowed to adhere for another 30 to 60 minutes in the continued presence of the inhibitor.
Q2: My cells are still adhering even at high concentrations of this compound. Is the incubation time too short?
A2: While a short incubation time could be a factor, there are several other possibilities to consider:
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Incomplete Inhibition: The concentration of this compound may not be sufficient to fully block all available α4β1 integrin binding sites. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and density.
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Alternative Adhesion Mechanisms: Your cells may be utilizing other adhesion molecules to bind to the substrate. Ensure the specificity of the adhesion by using appropriate controls, such as blocking antibodies for other integrins or using a substrate specific to α4β1.
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Cell Health and Viability: Poor cell health can sometimes lead to non-specific binding. Ensure your cells are in the logarithmic growth phase and have high viability.
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Insufficient Incubation Time: It is possible that a longer pre-incubation time is needed for this compound to effectively block the integrin. You can test a time course of pre-incubation (e.g., 30, 60, 90, and 120 minutes) to see if this improves inhibition.
Q3: How does incubation time affect the results of a cell migration assay with this compound?
A3: In cell migration assays (e.g., transwell or wound healing assays), the incubation with this compound is typically continuous throughout the experiment, which can last for several hours to days. The key is to ensure that the inhibitor is present at an effective concentration for the entire duration of the assay. For longer experiments, you may need to replenish the media containing this compound to maintain its potency. The optimal incubation time for a migration assay will depend on the migratory speed of your cells and the specific research question. A time-course experiment is recommended to determine the ideal endpoint.
Q4: I am observing inconsistent results between experiments. Could this be related to incubation time?
A4: Inconsistent results can arise from variations in incubation time, even small ones. To ensure reproducibility:
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Standardize Protocols: Use a precise and consistent incubation time for all experiments. Use a timer to ensure accuracy.
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Control for Temperature: Perform incubations at a constant and appropriate temperature (typically 37°C for mammalian cells). Temperature fluctuations can affect binding kinetics.
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Consistent Cell Handling: Ensure that cell density, passage number, and overall health are consistent between experiments, as these factors can influence the expression of integrins and the response to inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4). By binding to this integrin, this compound blocks its interaction with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This inhibition prevents cell adhesion and subsequent downstream signaling events.
Q2: What are some common applications of this compound?
A2: this compound is primarily used in in vitro and in vivo studies to investigate biological processes mediated by the α4β1 integrin. Common applications include:
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Inhibition of leukocyte adhesion to endothelial cells in inflammation models.
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Studying cancer cell migration and metastasis.
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Investigating the role of α4β1 in cell signaling pathways.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes typical experimental parameters for in vitro assays using α4β1 integrin inhibitors like this compound, based on published literature. Note that optimal conditions will vary depending on the specific cell type and experimental setup.
| Parameter | Typical Range | Notes |
| This compound Concentration | 1 nM - 10 µM | A dose-response curve is recommended to determine the optimal concentration. |
| Pre-incubation Time | 30 - 120 minutes | The time cells are incubated with this compound before the assay begins. |
| Assay Incubation Time | 30 minutes - 48 hours | Varies significantly depending on the assay type (e.g., adhesion vs. migration). |
| Cell Density | 1 x 10^4 - 1 x 10^6 cells/mL | Dependent on the cell type and the specific assay being performed. |
| Substrate Coating | VCAM-1, Fibronectin | Common ligands for α4β1 integrin. |
Experimental Protocol: Cell Adhesion Assay
This protocol provides a general workflow for a cell adhesion assay using this compound.
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Plate Coating:
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Coat a 96-well plate with a solution of VCAM-1 (e.g., 10 µg/mL in PBS) or fibronectin.
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Incubate for 1-2 hours at 37°C or overnight at 4°C.
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Wash the wells twice with sterile PBS to remove any unbound protein.
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Block non-specific binding by adding a solution of 1% BSA in PBS and incubating for 1 hour at 37°C.
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Wash the wells twice with sterile PBS.
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Cell Preparation:
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Harvest cells that are in the logarithmic growth phase.
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Resuspend the cells in serum-free medium to a final concentration of 1 x 10^6 cells/mL.
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Inhibitor Treatment:
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Prepare different concentrations of this compound in serum-free medium.
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In separate tubes, mix equal volumes of the cell suspension and the this compound solutions. Include a vehicle control (e.g., DMSO).
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Pre-incubate the cell-inhibitor mixture for 30-60 minutes at 37°C.
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Cell Seeding and Adhesion:
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Add 100 µL of the pre-incubated cell suspension to each well of the coated 96-well plate.
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Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.
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Washing and Quantification:
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Gently wash the wells two to three times with warm PBS to remove non-adherent cells.
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Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet) or a fluorescence-based assay (e.g., Calcein-AM).
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Visualizations
α4β1 Integrin Signaling Pathway
Caption: α4β1 integrin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: A logical workflow for optimizing this compound incubation time.
How to assess the stability of BIO 1211 in solution
This guide provides researchers, scientists, and drug development professionals with essential information for assessing the stability of BIO 1211 in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing concentrated stock solutions of this compound, high-purity dimethyl sulfoxide (DMSO) is recommended due to its broad solvency power for organic molecules.[1] It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. For experimental assays, the final concentration of DMSO should typically be kept below 0.5-1% to avoid solvent-induced cytotoxicity or off-target effects.[1]
Q2: How should I store this compound stock solutions to ensure stability?
A2: To maintain the integrity of this compound, stock solutions should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation.[1][2] If the compound is known to be light-sensitive, use amber vials or wrap the vials in aluminum foil to protect them from light exposure.
Q3: What is the expected stability of this compound in aqueous buffers used for experiments?
A3: The stability of this compound in aqueous solutions is dependent on several factors, including pH, temperature, and the presence of other components in the buffer. Hydrolysis can be a significant degradation pathway, and its rate is often pH-dependent. It is essential to perform stability studies under your specific experimental conditions (e.g., 37°C for cell-based assays) to determine the compound's half-life. A common approach is to incubate the compound in the assay buffer and analyze its concentration at various time points using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
Q4: How can I perform a chemical stability assessment of this compound?
A4: A comprehensive chemical stability assessment involves subjecting this compound to forced degradation conditions. This process helps to identify potential degradation products and establish the compound's intrinsic stability. Typical stress conditions include exposure to acidic and basic conditions, oxidation (e.g., with hydrogen peroxide), high temperatures, and photolytic stress (exposure to light). The degradation is monitored by a stability-indicating HPLC method that can separate the parent compound from its degradation products.
Q5: What is the appropriate protocol for evaluating the freeze-thaw stability of this compound?
A5: Freeze-thaw stability testing is crucial to ensure that the compound remains stable after being stored frozen and then thawed for use. A typical protocol involves subjecting aliquots of the this compound solution to a minimum of three freeze-thaw cycles. Each cycle consists of freezing the sample (e.g., at -20°C or -80°C) for a defined period (e.g., overnight or 24 hours), followed by thawing at room temperature or in a controlled environment. After the cycles are complete, the concentration and purity of this compound are analyzed by HPLC and compared to a control sample that has not undergone freeze-thaw cycles.
Troubleshooting Guides
Issue: I am observing a decrease in the biological activity of this compound in my multi-day cell-based assays.
This issue could be due to the chemical instability of this compound in the cell culture medium at 37°C. Over time, the compound may degrade, leading to a lower effective concentration.
Troubleshooting Steps:
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Assess In-Use Stability: Determine the stability of this compound under your specific assay conditions. An experimental workflow for this is outlined below.
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Replenish Compound: If significant degradation is observed, consider replenishing the compound by replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24 hours).
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Modify Formulation: For in vivo studies, if instability is a concern, formulation strategies may need to be explored to protect the compound from degradation.
Issue: this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. This is a common problem for hydrophobic compounds.
Troubleshooting Steps:
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Lower Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your experiment.
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Increase Co-solvent Percentage: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the matching DMSO concentration.
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Pre-warm the Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
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Use a Surfactant: In some cases, adding a biocompatible surfactant, such as Pluronic F-68, to the assay medium can help maintain the solubility of the compound.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100% |
| 2 | 98.5% |
| 6 | 95.2% |
| 12 | 88.1% |
| 24 | 75.4% |
| 48 | 56.8% |
Table 2: Hypothetical Freeze-Thaw Stability of this compound in DMSO
| Number of Freeze-Thaw Cycles | % Remaining this compound |
| 0 (Control) | 100% |
| 1 | 99.8% |
| 3 | 99.5% |
| 5 | 99.2% |
Experimental Protocols
Protocol: HPLC-Based Assay for In-Use Stability of this compound
This protocol describes a method to determine the stability of this compound in an aqueous buffer under experimental conditions.
1. Materials:
- This compound
- High-purity DMSO
- Aqueous buffer of interest (e.g., PBS, cell culture medium)
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
- Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed aqueous buffer to the final working concentration used in your experiments.
- Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to determine the initial concentration. This will serve as the 100% reference.
- Incubation: Place the remaining working solution in an incubator set to the experimental temperature (e.g., 37°C).
- Time Point Sampling: At predetermined time intervals (e.g., 2, 6, 12, 24, 48 hours), withdraw aliquots of the incubated solution.
- HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the in-use stability of this compound via HPLC.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Hypothetical pathway showing this compound as an inhibitor of Kinase B.
References
Technical Support Center: Overcoming Resistance to BIO 1211 in Cell Lines
Welcome to the technical support center for BIO 1211. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding resistance to this compound in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as DS-1211, is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is a cell surface enzyme that hydrolyzes various phosphate-containing compounds, including inorganic pyrophosphate (PPi), a key inhibitor of mineralization, and pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. By inhibiting TNAP, this compound leads to an increase in extracellular PPi and PLP levels, thereby preventing ectopic calcification.[1][3][4]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential causes?
A2: Reduced sensitivity, or acquired resistance, to this compound can arise from various factors. These may include, but are not limited to:
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Upregulation of TNAP expression: Cells may compensate for the inhibitory effect of this compound by increasing the expression of the TNAP enzyme.
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Mutations in the ALPL gene: The gene encoding TNAP (ALPL) could acquire mutations that alter the drug-binding site, reducing the efficacy of this compound.
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Increased drug efflux: Cells might upregulate the expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell.
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Activation of bypass signaling pathways: Cells could activate alternative pathways to overcome the effects of TNAP inhibition on mineralization or other cellular processes.
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Epigenetic modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in the response to this compound.
Q3: Are there known cell lines that are intrinsically resistant to this compound?
A3: While specific data on a wide range of cell lines is still emerging, intrinsic resistance to this compound could be observed in cell lines with naturally high levels of TNAP expression or those with pre-existing polymorphisms in the ALPL gene that affect drug binding. Additionally, cell lines with high expression of drug efflux pumps may exhibit lower sensitivity.
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: To confirm resistance, you should perform a dose-response curve with this compound on your suspected resistant cell line and compare it to the parental, sensitive cell line. A rightward shift in the IC50 value for the suspected resistant line indicates a decrease in sensitivity. This should be coupled with a functional assay, such as measuring alkaline phosphatase activity, to confirm that the observed effect is due to a change in the target pathway.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
Symptoms:
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Higher concentrations of this compound are required to achieve the same level of TNAP inhibition.
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A noticeable decrease in the expected downstream effects, such as the accumulation of PPi.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Incorrect Drug Concentration | Verify the stock concentration of this compound and ensure proper dilution. Prepare fresh dilutions for each experiment. | The expected efficacy of this compound is restored. |
| Cell Line Contamination | Perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination. | A pure, uncontaminated cell line should respond to this compound as expected. |
| Development of Acquired Resistance | See "Experimental Protocols" section for guidance on characterizing the resistance mechanism. | Identification of the underlying resistance mechanism will guide further experimental strategies. |
Issue 2: High Variability in Experimental Results with this compound
Symptoms:
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Inconsistent results between replicate experiments.
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Large error bars in quantitative data.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and media components. Ensure consistent incubation times. | Reduced variability and more reproducible results. |
| Assay Variability | Optimize the experimental assay (e.g., TNAP activity assay). Include appropriate positive and negative controls in every experiment. | Consistent and reliable assay performance. |
| Cellular Heterogeneity | Perform single-cell cloning to isolate a homogenous population of cells for your experiments. | A clonal population will likely exhibit a more uniform response to this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a TNAP Activity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a duration determined by your experimental needs (e.g., 24, 48, or 72 hours).
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TNAP Activity Assay:
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Wash the cells with PBS.
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Lyse the cells using a suitable lysis buffer.
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Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.
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Incubate at 37°C until a yellow color develops.
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Stop the reaction by adding NaOH.
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Measure the absorbance at 405 nm using a plate reader.
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Data Analysis: Calculate the percentage of TNAP inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Investigating TNAP Expression Levels by Western Blot
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Protein Extraction: Grow parental and this compound-resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against TNAP overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 15.2 ± 2.1 | 1.0 |
| Resistant Sub-clone 1 | 185.6 ± 15.8 | 12.2 |
| Resistant Sub-clone 2 | 254.3 ± 22.4 | 16.7 |
Table 2: Relative TNAP mRNA Expression in Sensitive vs. Resistant Cells
| Cell Line | Relative ALPL mRNA Expression (Fold Change) |
| Parental (Sensitive) | 1.0 |
| Resistant Sub-clone 1 | 8.5 ± 1.2 |
| Resistant Sub-clone 2 | 11.2 ± 1.9 |
Visualizations
Caption: Mechanism of action of this compound in inhibiting TNAP-mediated calcification.
Caption: A logical workflow for troubleshooting and characterizing resistance to this compound.
Caption: Potential mechanisms of cellular resistance to this compound.
References
- 1. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of BIO 1211 at high concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the VLA-4 inhibitor, BIO 1211. The focus is on addressing and minimizing unexpected cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2] Its primary mechanism is to block the interaction between VLA-4 on the surface of cells (like leukocytes) and its ligands, which are primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[3][4] This blockage prevents cell adhesion, migration, and the transmission of survival signals that depend on this interaction.
Q2: Why is VLA-4 signaling important for cells?
A2: VLA-4 is a key regulator of cell trafficking and adhesion. The signaling initiated upon VLA-4 engagement with its ligands (known as "outside-in" signaling) can activate downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and resistance to apoptosis. In many cell types, particularly hematopoietic cells, VLA-4-mediated adhesion to the microenvironment provides essential pro-survival cues.
Q3: Is cytotoxicity an expected outcome when using this compound?
A3: While the primary goal of this compound is to inhibit cell adhesion and migration, disrupting pro-survival signaling by blocking VLA-4 can lead to a decrease in cell viability or induce apoptosis, especially in cell types that are highly dependent on VLA-4-mediated adhesion for survival. However, high levels of acute cytotoxicity across multiple cell lines, particularly at concentrations where specific VLA-4 inhibition is expected, may indicate an experimental artifact or off-target effects rather than the intended on-target mechanism.
Q4: What is the reported potency of this compound?
A4: this compound is a high-affinity inhibitor for the activated form of α4β1, with reported IC50 values in the low nanomolar range (e.g., 4 nM). It shows high selectivity for α4β1 over other integrins.
Troubleshooting Guide: High Cytotoxicity
This guide addresses the issue of observing higher-than-expected levels of cell death when using this compound at high concentrations.
Issue: I am observing significant cell death in my cultures at high concentrations of this compound. How can I minimize this?
This issue can stem from several factors, ranging from the experimental setup to the inherent biology of your cell line. Below is a systematic approach to troubleshoot and mitigate unexpected cytotoxicity.
Question 1: Could the solvent be the source of toxicity?
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Possible Cause: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at certain concentrations.
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Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always run a "vehicle control" where cells are treated with the same final concentration of the solvent alone. If the vehicle control shows significant cytotoxicity, the solvent concentration is too high and should be reduced.
Question 2: Is my this compound concentration appropriate for my cell line?
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Possible Cause: Different cell lines exhibit varying sensitivity to chemical compounds. Your working concentration of this compound might be too high for your specific cell model, leading to off-target effects or exaggerated on-target toxicity.
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Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for its biological effect and the CC50 (50% cytotoxic concentration). This will help you identify a therapeutic window where you can observe the desired inhibitory effect without causing widespread cell death.
Question 3: Could the compound's stability or handling be an issue?
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Possible Cause: this compound may be unstable in your culture medium over long incubation periods, potentially degrading into toxic byproducts. Repeated freeze-thaw cycles of stock solutions can also degrade the compound.
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Troubleshooting Tip: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. If long incubation times are necessary, consider refreshing the media with a new preparation of the compound at intermediate time points.
Question 4: Are there issues with my cell culture conditions?
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Possible Cause: Suboptimal cell culture conditions can sensitize cells to chemical treatments. Factors like over-confluence, high passage number, or underlying contamination (e.g., mycoplasma) can increase stress and lead to cell death.
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Troubleshooting Tip: Ensure cells are healthy and in the exponential growth phase before starting an experiment. Do not let cultures become over-confluent. Use cells with a low passage number and routinely test for mycoplasma contamination.
Question 5: Could this compound be interfering with my viability assay?
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Possible Cause: The compound itself might interfere with the reagents of your viability assay (e.g., reducing the MTT reagent in a cell-free manner).
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Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents in media alone to check for any direct chemical reactions. If interference is detected, consider using an alternative viability assay that relies on a different principle (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion or an ATP-based assay).
Data Presentation
Use the following table to systematically record and analyze your dose-response experiments to determine the optimal concentration of this compound.
| This compound Conc. | Solvent Conc. | % Viability (e.g., MTT) | % Adhesion Inhibition | Observations (e.g., Morphology) |
| 0 µM (Untreated) | 0% | 100% | 0% | Normal |
| 0 µM (Vehicle) | 0.1% DMSO | 98% | 0% | Normal |
| 1 nM | 0.1% DMSO | 97% | 15% | Normal |
| 10 nM | 0.1% DMSO | 95% | 55% | Normal |
| 100 nM | 0.1% DMSO | 92% | 85% | Normal |
| 1 µM | 0.1% DMSO | 80% | 95% | Slight rounding |
| 10 µM | 0.1% DMSO | 45% | 98% | Significant cell death |
| 100 µM | 0.1% DMSO | 10% | 100% | Widespread cell death |
Experimental Protocols
Here are detailed protocols for two common methods to assess cell viability and cytotoxicity.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 18-24 hours.
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Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.
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Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or control solutions to the appropriate wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
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Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
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Measurement: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the untreated control (100% viability) and plot cell viability (%) against the log of this compound concentration.
Protocol 2: Trypan Blue Exclusion Assay
This assay distinguishes viable cells from non-viable cells based on membrane integrity.
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Cell Preparation: Prepare a single-cell suspension from your experimental plate (e.g., by trypsinizing adherent cells or gently collecting suspension cells).
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Staining: Mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution and let it sit for 1-2 minutes.
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Counting: Load 10 µL of the mixture into a hemocytometer.
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Microscopy: Under a light microscope, count the number of live (clear, unstained) cells and dead (blue-stained) cells in the central grid of the hemocytometer.
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Calculation:
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Calculate the total number of cells (live + dead).
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Calculate the percentage of viable cells using the formula: % Viability = (Number of live cells / Total number of cells) x 100
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Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows related to your experiments with this compound.
References
Validation & Comparative
A Comparative Guide to BIO-1211 and Other Small Molecule VLA-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIO-1211 with other notable small molecule inhibitors of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes and a promising therapeutic target. The information is intended to assist researchers and drug development professionals in making informed decisions.
Introduction to VLA-4 Inhibition
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric cell surface receptor crucial for cell adhesion and migration.[1] It is primarily expressed on leukocytes, including lymphocytes, monocytes, and eosinophils. VLA-4 facilitates the trafficking of these immune cells from the bloodstream into inflamed tissues by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[1][2] This process is a key component of the inflammatory cascade in various autoimmune diseases and other inflammatory conditions.[3] Consequently, inhibiting the VLA-4 pathway is a well-established therapeutic strategy. While the monoclonal antibody Natalizumab has demonstrated the clinical efficacy of VLA-4 blockade, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, shorter half-life, and potentially lower manufacturing costs.[4]
Comparative Analysis of Small Molecule VLA-4 Inhibitors
This section compares BIO-1211 with other well-characterized small molecule VLA-4 inhibitors, focusing on their in vitro potency, selectivity, and available in vivo efficacy data.
In Vitro Potency and Selectivity
A critical aspect of VLA-4 inhibitors is their potency in disrupting the VLA-4/VCAM-1 interaction and their selectivity over other integrins, particularly the closely related α4β7 integrin, which is involved in gut immunity.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| BIO-1211 | α4β1 (VLA-4) | Data not available | Data not available | |
| BIO5192 | α4β1 (VLA-4) | 1.8 | ~250-1000 fold vs α4β7 | |
| α9β1 | 138 | |||
| α2β1 | 1053 | |||
| α4β7 | >500 | |||
| αIIbβ3 | >10,000 | |||
| TBC3486 | α4β1 (VLA-4) | Data not available | 200-fold vs α4β7 |
Note: Direct, publicly available IC50 values for BIO-1211 and TBC3486 from peer-reviewed publications are limited. The provided selectivity for TBC3486 is a reported value without the corresponding IC50 data.
Pharmacokinetic Profiles
The pharmacokinetic properties of small molecule inhibitors are crucial for determining their dosing regimen and overall therapeutic potential.
| Compound | Administration Route | Key Pharmacokinetic Parameters | Reference |
| BIO-1211 | Oral | Specific data not available | |
| BIO5192 | Intravenous, Subcutaneous | More potent when administered intravenously. | |
| TBC3486 | Oral | Shorter half-life requiring more frequent dosing than natalizumab. |
In Vivo Efficacy
Preclinical in vivo models are essential for evaluating the therapeutic potential of VLA-4 inhibitors. The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is a standard for studying multiple sclerosis, a disease where VLA-4 plays a significant role.
A study that compared orally administered BIO-1211 to the monoclonal antibody Natalizumab in an EAE mouse model reported that BIO-1211 reduced the clinical score, decreased inflammatory cytokine expression (TNF-α, IL-17, IFN-γ), and reduced immune cell infiltration into the cerebral cortex. However, it is crucial to note that this publication has been retracted due to concerns regarding image duplication. Therefore, the findings from this study should be interpreted with extreme caution.
BIO5192 has been shown to be effective in mobilizing hematopoietic stem and progenitor cells in mice, a process where VLA-4 is critically involved. TBC3486 has demonstrated efficacy in a mouse model of autoimmune encephalomyelitis and has been shown to prolong survival in a xenograft model of pre-B acute lymphoblastic leukemia when combined with chemotherapy.
Signaling Pathways and Experimental Workflows
VLA-4 Signaling Pathway
VLA-4 signaling is a complex process involving both "inside-out" and "outside-in" signaling. Inside-out signaling, triggered by chemokines or T-cell receptor activation, leads to a conformational change in VLA-4, increasing its affinity for its ligands. Outside-in signaling, initiated upon ligand binding, activates downstream pathways that regulate cell adhesion, migration, and gene expression.
Caption: VLA-4 signaling cascade.
Experimental Workflow: Cell Adhesion Assay
A common in vitro method to assess the efficacy of VLA-4 inhibitors is the cell adhesion assay. This assay measures the ability of the inhibitor to block the binding of VLA-4-expressing cells to immobilized VCAM-1.
Caption: Workflow for a VLA-4 cell adhesion assay.
Experimental Protocols
VLA-4/VCAM-1 Cell Adhesion Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds on VLA-4-mediated cell adhesion.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human VCAM-1/Fc chimera
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
VLA-4-expressing cells (e.g., Jurkat cells)
-
Cell labeling dye (e.g., Calcein-AM)
-
Test compounds (e.g., BIO-1211) and controls
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Labeling: Label VLA-4 expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: After washing the blocked plates, add the pre-incubated cell suspension to each well and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells three times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
In Vivo EAE Mouse Model
This protocol outlines a general procedure for inducing EAE in mice to evaluate the in vivo efficacy of VLA-4 inhibitors.
Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Test compound (e.g., BIO-1211) formulated for oral administration
-
Vehicle control
Procedure:
-
EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA. On the same day and on day 2, administer PTX intraperitoneally.
-
Treatment: Begin daily oral administration of the test compound or vehicle control on a prophylactic (e.g., day 0) or therapeutic (e.g., upon onset of clinical signs) schedule.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of immune cell infiltration and demyelination, and for analysis of inflammatory cytokine levels by methods such as qPCR or ELISA.
Conclusion
BIO-1211 is a small molecule inhibitor of VLA-4 with reported in vivo activity in a mouse model of multiple sclerosis, although the primary source for this data has been retracted. For a comprehensive evaluation, direct comparative studies with other potent and selective VLA-4 inhibitors like BIO5192 and TBC3486 under standardized assay conditions are necessary. The available data suggests that small molecule VLA-4 inhibitors hold therapeutic promise, but further research is required to fully elucidate the comparative efficacy, selectivity, and pharmacokinetic profiles of different candidates. Researchers are encouraged to use the provided experimental protocols as a starting point for their own comparative evaluations.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of DS-1211 in a Knockout Mouse Model of Pseudoxanthoma Elasticum
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: This guide provides a comprehensive overview of the efficacy of DS-1211, a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). It is important to note that the initial query for "BIO 1211" likely refers to DS-1211, as the former is a designation for a university biology course, while the latter is a drug candidate under investigation for conditions involving ectopic calcification. This document will focus on DS-1211, comparing its performance with alternative therapeutic strategies and providing detailed experimental data from preclinical studies, with a particular focus on its validation using a knockout mouse model of pseudoxanthoma elasticum (PXE).
Mechanism of Action of DS-1211
DS-1211 functions by inhibiting tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme that hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. In genetic disorders like pseudoxanthoma elasticum (PXE), which is caused by mutations in the ABCC6 gene, reduced circulating PPi levels lead to ectopic calcification of soft tissues, including the skin, eyes, and blood vessels. By inhibiting TNAP, DS-1211 increases the concentration of PPi, thereby preventing or reducing the pathological calcification.
Figure 1: DS-1211 inhibits TNAP, leading to increased PPi and reduced ectopic calcification.
Comparison with Alternative Therapeutic Strategies for Pseudoxanthoma Elasticum (PXE)
Currently, there is no approved treatment that targets the root cause of PXE. Management strategies are primarily focused on mitigating symptoms and preventing complications. DS-1211 represents a promising systemic approach.
| Therapeutic Strategy | Mechanism of Action | Advantages | Limitations |
| DS-1211 | TNAP inhibitor; increases systemic PPi levels. | Addresses the core mechanism of calcification; oral administration. | Still in clinical development; long-term safety and efficacy are under investigation. |
| Anti-VEGF Therapy (e.g., bevacizumab, ranibizumab)[1][2] | Inhibits vascular endothelial growth factor to prevent choroidal neovascularization in the eye.[1][2] | Effective in managing ocular complications and preserving vision.[1] | Does not address systemic calcification; requires intravitreal injections. |
| Dietary and Lifestyle Modifications | Management of cardiovascular risk factors (e.g., controlling lipid levels and hypertension). | Reduces the risk of atherosclerosis and cardiovascular events. | Does not prevent or reverse existing calcification. |
| Pyrophosphate (PPi) Supplementation | Directly increases circulating PPi levels. | Directly addresses the PPi deficiency in PXE. | Bioavailability and optimal dosing are still under investigation. |
| Bisphosphonates (e.g., etidronate) | Analogs of PPi that can inhibit calcification. | May have a beneficial effect on mineralization. | Potential for side effects with long-term use. |
| Magnesium Supplementation | Magnesium is a known inhibitor of calcification. | Readily available and generally safe. | Clinical efficacy in PXE is not yet firmly established. |
Efficacy of DS-1211 in a Knockout Mouse Model of PXE
The efficacy of DS-1211 has been evaluated in the Abcc6-/- mouse model, which recapitulates the key features of human PXE. To further validate that the therapeutic effect is mediated through TNAP inhibition, a double-knockout model (Abcc6-/-/Alpl+/-) with genetically reduced TNAP activity was also utilized.
Summary of Preclinical Efficacy Data
| Animal Model | Treatment | Key Findings |
| Abcc6-/- | DS-1211 | Dose-dependent inhibition of plasma alkaline phosphatase (ALP) activity. Significant increase in plasma PPi and pyridoxal-5'-phosphate (PLP) levels. Prevention of the progression of ectopic calcification in vibrissae. |
| Abcc6-/-/Alpl+/- | - | Significantly less calcification compared to Abcc6-/- mice. Higher plasma PPi and PLP levels compared to Abcc6-/- mice. |
Experimental Protocols
Animal Models
-
PXE Model: Abcc6-/- mice, which lack the ABCC6 transporter, leading to reduced plasma PPi and spontaneous ectopic calcification.
-
Knockout Validation Model: Abcc6-/-/Alpl+/- mice, which have a heterozygous knockout of the tissue-nonspecific alkaline phosphatase gene (Alpl) in the Abcc6-/- background.
Drug Administration
DS-1211 is administered orally to the mice. The dosage and frequency of administration are determined based on pharmacokinetic and pharmacodynamic studies to achieve the desired level of TNAP inhibition.
Measurement of Plasma Biomarkers
-
Alkaline Phosphatase (ALP) Activity:
-
Principle: Colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. ALP hydrolyzes pNPP to p-nitrophenol, which has a yellow color that can be measured spectrophotometrically at 405 nm.
-
Protocol:
-
Collect blood samples from mice via cardiac puncture or tail vein into heparinized tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Add a small volume of plasma to a reaction buffer containing pNPP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate ALP activity based on a standard curve.
-
-
-
Inorganic Pyrophosphate (PPi) Levels:
-
Principle: An enzymatic assay where PPi is converted to ATP, which is then measured using a luciferase-based bioluminescence assay.
-
Protocol:
-
Prepare plasma samples as described above.
-
In one set of reactions, measure the baseline ATP concentration using luciferase and luciferin.
-
In a parallel set of reactions, add ATP sulfurylase and adenosine 5'-phosphosulfate to convert PPi to ATP.
-
Measure the total ATP concentration using luciferase and luciferin.
-
The PPi concentration is calculated by subtracting the baseline ATP from the total ATP.
-
-
-
Pyridoxal-5'-Phosphate (PLP) Levels:
-
Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection. PLP is a coenzyme form of vitamin B6 and a substrate for TNAP.
-
Protocol:
-
Deproteinize plasma samples using trichloroacetic acid.
-
Centrifuge to remove the precipitated protein.
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Elute PLP using a mobile phase containing a buffer and an organic solvent.
-
Detect PLP using a fluorescence detector (excitation ~300 nm, emission ~400 nm).
-
Quantify PLP concentration based on a standard curve.
-
-
Quantification of Ectopic Calcification
-
Histological Staining:
-
Alizarin Red S Staining: Stains calcium deposits in tissues red.
-
von Kossa Staining: Stains the phosphate component of calcium deposits black.
-
Protocol:
-
Harvest tissues of interest (e.g., skin, aorta, kidneys).
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and mount on slides.
-
Stain the sections with Alizarin Red S or von Kossa stain.
-
Visualize and quantify the stained area using microscopy and image analysis software.
-
-
-
Micro-Computed Tomography (micro-CT):
-
Principle: A non-invasive imaging technique to visualize and quantify mineralized tissue.
-
Protocol:
-
Anesthetize the mouse or use ex vivo tissue samples.
-
Scan the region of interest using a micro-CT scanner.
-
Reconstruct the 3D images and quantify the volume and density of calcified tissue.
-
-
Experimental Workflow for Validating DS-1211 Efficacy
The following diagram illustrates the experimental workflow for validating the efficacy of DS-1211 in the knockout mouse model.
Figure 2: Workflow for validating DS-1211 efficacy using knockout mouse models.
Conclusion
The use of an Abcc6-/- knockout mouse model provides a robust platform for evaluating the efficacy of DS-1211 in preventing ectopic calcification. The further use of a double-knockout model (Abcc6-/-/Alpl+/-) offers a powerful validation of the drug's mechanism of action, demonstrating that genetic reduction of TNAP phenocopies the therapeutic effect of DS-1211. The preclinical data strongly support the continued development of DS-1211 as a targeted therapy for pseudoxanthoma elasticum and potentially other disorders of ectopic calcification. This guide provides researchers and drug development professionals with a framework for understanding and replicating the key experiments involved in the preclinical validation of TNAP inhibitors.
References
BIO 1211: A Comparative Analysis of Integrin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
BIO 1211 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2] This guide provides a comprehensive comparison of this compound's reactivity with its primary target, α4β1, versus other related integrins. The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for assessing cross-reactivity, and a visualization of the key signaling pathways involved.
Data Presentation: Inhibitory Activity of this compound Across a Panel of Integrins
The selectivity of this compound has been evaluated against a range of human integrins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a clear comparison of its potency towards different integrin heterodimers.
| Integrin Subtype | Ligand | IC50 (nM) | Fold Selectivity vs. α4β1 | Reference |
| α4β1 (VLA-4) | VCAM-1 | 4 | 1x | [1] |
| α4β7 | MAdCAM-1 | 2000 | 500x | [1] |
| α1β1 | Collagen | >100,000 | >25,000x | [1] |
| α5β1 | Fibronectin | >100,000 | >25,000x | |
| α6β1 | Laminin | >100,000 | >25,000x | |
| αLβ2 (LFA-1) | ICAM-1 | >100,000 | >25,000x | |
| αIIbβ3 | Fibrinogen | >100,000 | >25,000x |
Key Findings:
-
This compound demonstrates high potency against its intended target, α4β1, with an IC50 value in the low nanomolar range.
-
A moderate level of cross-reactivity is observed with the closely related integrin, α4β7, with a 500-fold lower potency compared to α4β1.
-
This compound exhibits exceptional selectivity against other tested β1, β2, and β3 integrins, with IC50 values greater than 100,000 nM.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the cross-reactivity profile of this compound.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of cells expressing a specific integrin to a plate coated with its corresponding ligand.
Objective: To determine the IC50 of this compound for inhibiting α4β1-mediated cell adhesion to VCAM-1.
Materials:
-
Jurkat cells (human T lymphocyte cell line, endogenously expressing α4β1)
-
Recombinant human VCAM-1
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent dye)
-
This compound
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with VCAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with assay buffer.
-
-
Cell Preparation:
-
Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the cell suspension to each well of the VCAM-1 coated plate.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each this compound concentration relative to the vehicle control.
-
Plot the percentage of adhesion against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known fluorescently labeled ligand for binding to a purified integrin.
Objective: To determine the binding affinity (Ki) of this compound for various purified integrins.
Materials:
-
Purified recombinant human integrins (e.g., α4β1, α4β7, α5β1, etc.)
-
Fluorescently labeled ligand (e.g., LDV-FITC for α4β1)
-
High-binding 96-well plates
-
This compound
-
Assay buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM MnCl2, pH 7.4)
-
Plate reader with fluorescence polarization or time-resolved fluorescence detection
Protocol:
-
Plate Preparation:
-
Coat the wells of a high-binding 96-well plate with a capture antibody specific for the integrin β subunit overnight at 4°C.
-
Wash the wells three times with wash buffer (assay buffer without MnCl2).
-
Block non-specific binding with 1% BSA in wash buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the purified integrin to the wells and incubate for 1-2 hours at room temperature to allow capture.
-
Wash the wells three times with assay buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, mix the this compound dilutions with a fixed concentration of the fluorescently labeled ligand.
-
Transfer the mixture to the integrin-coated plate.
-
Incubate for 2-3 hours at room temperature, protected from light.
-
-
Detection:
-
Measure the fluorescence polarization or time-resolved fluorescence of the bound ligand using a plate reader.
-
-
Data Analysis:
-
The decrease in the fluorescence signal is proportional to the displacement of the labeled ligand by this compound.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway downstream of α4β1 integrin and the general workflows for the experimental protocols described above.
References
A Comparative Analysis of BIO 1211 and Anti-α4 Antibody: A Guide for Researchers
In the landscape of therapeutic agents targeting inflammatory cell trafficking, both small molecules and monoclonal antibodies have emerged as promising strategies. This guide provides a detailed comparative analysis of BIO 1211, a small molecule inhibitor, and anti-α4 antibodies, a class of biologics, for researchers, scientists, and drug development professionals. The focus is on their mechanism of action, selectivity, and preclinical efficacy, supported by available experimental data.
Mechanism of Action and Target Specificity
At the core of the comparison lies the specific molecular interactions of this compound and anti-α4 antibodies with integrins, a family of cell adhesion receptors crucial for leukocyte migration.
This compound is a synthetic, orally active small molecule that acts as a highly selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] Its mechanism involves binding to VLA-4 and inhibiting its interaction with its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the vascular endothelium in response to inflammatory signals. This blockade prevents the adhesion and subsequent transmigration of leukocytes across the blood-brain barrier and into inflamed tissues.
Anti-α4 antibodies are monoclonal antibodies that target the α4 subunit of integrins. This class includes notable therapeutics such as:
-
Natalizumab (Tysabri®): A humanized monoclonal antibody that binds to the α4 subunit of both α4β1 (VLA-4) and α4β7 integrins.[2][3] By blocking the α4 subunit, natalizumab inhibits the interaction of α4β1 with VCAM-1 and the interaction of α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[4] This dual action impacts leukocyte trafficking to both the central nervous system and the gut.
-
Vedolizumab (Entyvio®): A humanized monoclonal antibody that is gut-selective, specifically targeting the α4β7 integrin. Its primary mechanism is the inhibition of the α4β7-MAdCAM-1 interaction, thereby reducing lymphocyte migration into the gastrointestinal tract.
The key distinction lies in their selectivity. This compound is highly specific for α4β1, whereas natalizumab targets both α4β1 and α4β7. Vedolizumab, in contrast, is specific for α4β7. This difference in target engagement has significant implications for their therapeutic applications and potential side effects.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the available quantitative data on the in vitro potency and selectivity of this compound and representative anti-α4 antibodies.
| Compound/Antibody | Target(s) | IC50 (α4β1/VLA-4) | IC50 (α4β7) | Binding Affinity (KD) to α4β1 |
| This compound | α4β1 (VLA-4) | 4 nM[1] | 2 µM | Not Reported |
| Natalizumab | α4β1, α4β7 | Not Reported | Not Reported | ~6.4 nM (monovalent Fab) |
| Vedolizumab | α4β7 | Not Reported | Not Reported | Not Reported |
Preclinical Efficacy in a Model of Multiple Sclerosis
The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is a widely used preclinical model for multiple sclerosis, characterized by central nervous system (CNS) inflammation and demyelination driven by autoreactive T cells. A now-retracted study aimed to directly compare the prophylactic effects of this compound and natalizumab in a C57BL/6 mouse model of MOG35-55-induced EAE.
It is critical to note that the publication detailing this direct comparison has been retracted due to concerns about image duplication. Therefore, the following findings should be interpreted with extreme caution.
According to the retracted article, both this compound and natalizumab were reported to have the following effects:
-
Reduced Clinical Severity: Both treatments were said to significantly deplete the EAE clinical score compared to vehicle-treated animals.
-
Decreased CNS Inflammation: The study claimed that both agents reduced the infiltration of CD11b+ (microglia/monocytes) and CD45+ (leukocytes) cells into the cerebral cortex.
-
Modulation of Pro-inflammatory Cytokines: Treatment with either this compound or natalizumab was reported to lead to a decrease in the expression of the pro-inflammatory cytokines TNF-α, IL-17, and IFN-γ in the CNS.
The dosages used in this retracted study were reported as 5 and 10 mg/kg for this compound (administered orally) and 5 mg/kg for natalizumab (administered intraperitoneally).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the preclinical data discussed.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Animal Model: 8-week-old female C57BL/6 mice.
-
Immunization: Subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Intraperitoneal injections of pertussis toxin are given at the time of immunization and again 48 hours later to facilitate the entry of encephalitogenic T cells into the CNS.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs (0) to a flaccid tail (1), hind limb weakness (2), hind limb paralysis (3), quadriplegia (4), and moribund state or death (5).
Immunohistochemistry for Leukocyte Infiltration
-
Tissue Preparation: Mice are euthanized, and their brains and spinal cords are collected. The tissues are fixed in paraformaldehyde, cryoprotected in sucrose, and then frozen.
-
Staining: Cryosections of the CNS tissue are stained with fluorescently labeled antibodies specific for leukocyte markers, such as CD45 (pan-leukocyte marker) and CD11b (marker for microglia and infiltrating macrophages/monocytes).
-
Analysis: Stained sections are visualized using fluorescence microscopy to identify and quantify the extent of immune cell infiltration into the CNS parenchyma.
Cytokine Expression Analysis (qRT-PCR and ELISA)
-
Sample Collection: Brain and spinal cord tissues are collected from euthanized mice.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the CNS tissue. Reverse transcription is performed to generate cDNA, followed by quantitative real-time PCR using primers specific for target cytokines (e.g., TNF-α, IL-17, IFN-γ) and a housekeeping gene for normalization. This method quantifies the relative gene expression of the cytokines.
-
Protein Extraction and ELISA: CNS tissue is homogenized in lysis buffer to extract total protein. Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the protein lysates using antibody pairs specific for the target cytokines to measure their protein concentrations.
In Vitro VLA-4 Binding Assay
-
Cell Preparation: A cell line expressing VLA-4 (e.g., Jurkat T cells) is used.
-
Ligand Binding: The cells are incubated with a fluorescently labeled ligand of VLA-4, such as a fluorescent derivative of the small molecule inhibitor (e.g., LDV-FITC) or a labeled fragment of VCAM-1.
-
Inhibitor Competition: To determine the IC50, the binding assay is performed in the presence of varying concentrations of the test inhibitor (this compound or anti-α4 antibody).
-
Detection: The amount of bound fluorescent ligand is quantified using flow cytometry. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.
In Vitro Cell Migration Assay (Transwell Assay)
-
Chamber Setup: A transwell chamber is used, with an upper and a lower compartment separated by a porous membrane.
-
Coating: The membrane is coated with VCAM-1.
-
Cell Seeding: VLA-4-expressing cells (e.g., T lymphocytes) are placed in the upper chamber in the presence or absence of the inhibitor (this compound or anti-α4 antibody).
-
Chemoattractant: A chemoattractant (e.g., a chemokine like SDF-1α) is added to the lower chamber to stimulate cell migration.
-
Incubation: The chamber is incubated to allow for cell migration through the VCAM-1-coated pores.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
Visualizations
Signaling Pathway of Leukocyte Extravasation and Inhibition
Caption: Inhibition of VLA-4/VCAM-1 mediated leukocyte extravasation.
Experimental Workflow for EAE Model and Analysis
Caption: Workflow for preclinical evaluation in the EAE model.
Conclusion
This compound and anti-α4 antibodies represent two distinct therapeutic modalities targeting the α4 integrin-mediated pathway of leukocyte trafficking. This compound offers the advantage of high selectivity for α4β1 and potential for oral administration. Anti-α4 antibodies, such as natalizumab, have a broader inhibitory profile targeting both α4β1 and α4β7, and have established clinical efficacy in diseases like multiple sclerosis. The preclinical data, despite the retraction of a key comparative study, suggest that both approaches can effectively modulate neuroinflammation in the EAE model. Future validated, direct comparative studies are necessary to definitively delineate the relative efficacy and safety profiles of these two promising therapeutic strategies. Researchers should consider the specific research question and the desired target engagement profile when selecting between a small molecule inhibitor and a monoclonal antibody for their studies.
References
A Head-to-Head Comparison: BIO 1211 vs. siRNA Knockdown for Targeting ITGA4
For researchers investigating the role of Integrin Subunit Alpha 4 (ITGA4), a critical mediator in cell adhesion, inflammation, and cancer progression, the choice of inhibitory tool is paramount. This guide provides an objective comparison between two prominent methods for downregulating ITGA4 function: the small molecule inhibitor BIO 1211 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate technique for their specific experimental needs.
Mechanism of Action: A Tale of Two Approaches
This compound: A Selective Antagonist of VLA-4
This compound is a high-affinity, selective inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1][2][3] It functions by binding to the activated form of α4β1, exhibiting a 200-fold greater selectivity for this conformation.[1][3] By occupying the ligand-binding site, this compound competitively inhibits the interaction of VLA-4 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1). This blockade prevents the downstream signaling cascades that mediate cell adhesion, migration, and inflammatory responses.
siRNA Knockdown: Silencing the Message
Small interfering RNA (siRNA) technology offers a fundamentally different approach to inhibiting ITGA4. It operates at the post-transcriptional level, harnessing the cell's natural RNA interference (RNAi) machinery to degrade target messenger RNA (mRNA). Specifically, a synthetic double-stranded siRNA molecule, designed to be complementary to a sequence within the ITGA4 mRNA, is introduced into the cell. The siRNA is then incorporated into the RNA-induced silencing complex (RISC), which unwinds the siRNA and uses the antisense strand as a guide to find and cleave the complementary ITGA4 mRNA. This targeted degradation of the mRNA prevents its translation into the ITGA4 protein, effectively "knocking down" its expression.
Performance Comparison: Efficacy, Specificity, and Duration
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Target | α4β1 integrin protein (VLA-4) | ITGA4 messenger RNA (mRNA) |
| Mechanism | Competitive antagonism of ligand binding | Post-transcriptional gene silencing via mRNA degradation |
| Reported Efficacy | IC50 of 0.004 µM for activated α4β1 | 85-90% knockdown of target mRNA and protein has been observed for other integrins |
| Specificity | High selectivity for activated α4β1 over other integrins (e.g., α1β1, α5β1, α6β1) | Highly sequence-specific, but can have "off-target" effects by silencing unintended mRNAs with partial complementarity |
| Duration of Effect | Transient and dependent on drug pharmacokinetics; requires continuous presence of the inhibitor. | Can be transient (typically 24-72 hours), but can be extended with repeated transfections or by using shRNA vectors. |
| Mode of Delivery | Can be administered in vitro and is orally active in vivo. | Requires transfection reagents for in vitro delivery; in vivo delivery can be challenging. |
Experimental Protocols
This compound In Vitro Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on cell adhesion.
-
Cell Culture: Culture cells expressing ITGA4 (e.g., lymphocytes, melanoma cells) in appropriate media.
-
Ligand Coating: Coat a 96-well plate with an ITGA4 ligand, such as VCAM-1, overnight at 4°C. Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Cell Preparation: Harvest and resuspend the cells in serum-free media.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., from 1 pM to 10 µM) for 30-60 minutes at 37°C.
-
Adhesion Assay: Add the pre-treated cells to the ligand-coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet staining) or by counting fluorescently labeled cells.
-
Data Analysis: Plot the percentage of cell adhesion against the concentration of this compound to determine the IC50 value.
ITGA4 siRNA Knockdown Protocol
This protocol outlines a general procedure for siRNA-mediated knockdown of ITGA4 in cultured cells.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: Prepare a stock solution of ITGA4-specific siRNA and a non-targeting control siRNA. Dilute the siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., lipofectamine) in the same transfection medium.
-
Complex Formation: Mix the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Knockdown Validation: Harvest the cells and assess the knockdown efficiency at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting or flow cytometry).
Visualizing the Mechanisms
To further clarify the distinct approaches of this compound and siRNA, the following diagrams illustrate their respective mechanisms of action and the experimental workflow for siRNA knockdown.
Caption: Mechanism of this compound inhibition of ITGA4.
Caption: Mechanism of ITGA4 siRNA knockdown.
Caption: Experimental workflow for ITGA4 siRNA knockdown.
ITGA4 Signaling Pathway
ITGA4, as part of the VLA-4 integrin, plays a crucial role in activating intracellular signaling pathways upon ligand binding. One of the key pathways implicated in ITGA4 function is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this pathway has been linked to various cellular processes, including cell survival, proliferation, and migration.
Caption: Simplified ITGA4 signaling pathway via PI3K/Akt.
Conclusion: Choosing the Right Tool for the Job
The decision between using this compound and siRNA knockdown for targeting ITGA4 depends heavily on the specific research question and experimental context.
This compound is an excellent choice for:
-
Acute and reversible inhibition: Its effects are rapid and can be washed out, allowing for the study of dynamic processes.
-
In vivo studies: Its oral bioavailability makes it suitable for animal models of disease.
-
Studying the effects of blocking ligand binding: It specifically targets the interaction between VLA-4 and its ligands.
siRNA knockdown is advantageous for:
-
Investigating the role of the ITGA4 protein itself: By depleting the protein, researchers can study functions that are independent of ligand binding.
-
Longer-term studies in vitro: While transient, the effect of a single transfection can last for several days.
-
High specificity at the genetic level: When properly designed and validated, siRNAs can provide very specific gene silencing.
Ultimately, a comprehensive understanding of ITGA4's role may be best achieved by employing both methodologies. Using this compound and siRNA knockdown in parallel can help to dissect the specific functions of ITGA4's extracellular interactions versus the roles of the protein itself, providing a more complete picture of its biological significance. Researchers should carefully consider the advantages and limitations of each approach to design robust and informative experiments.
References
BIO 1211: A Comparative Analysis of α4β1 Integrin Inhibitor Specificity Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BIO 1211, a potent and selective small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). The specificity of this compound is evaluated in the context of other α4β1 inhibitors, with a focus on the application of Surface Plasmon Resonance (SPR) for quantitative validation. This document outlines the experimental methodology for assessing inhibitor specificity and presents a comparison of binding affinities for this compound and its alternatives.
Introduction to this compound and α4β1 Integrin
This compound is a highly selective inhibitor of the α4β1 integrin, a heterodimeric transmembrane receptor crucial for cell-cell and cell-extracellular matrix interactions. The α4β1 integrin is primarily expressed on leukocytes and plays a significant role in inflammatory responses by mediating leukocyte adhesion to the vascular endothelium and migration into tissues. Consequently, inhibitors of α4β1 are of great interest for the treatment of various inflammatory diseases. This compound exhibits a high affinity for α4β1, with an IC50 value of 4 nM, and shows significantly lower affinity for the related α4β7 integrin (IC50 of 2 µM). Its activity against other integrins such as α1β1, α5β1, α6β1, αLβ2, and αIIbβ3 is negligible, highlighting its specificity.
Comparative Analysis of α4β1 Integrin Inhibitors
To objectively assess the performance of this compound, a comparison with other known α4β1 integrin inhibitors is essential. This guide focuses on two key alternatives:
-
Natalizumab: A humanized monoclonal antibody that targets the α4 subunit of integrins.
-
Firategrast: A small molecule antagonist of both α4β1 and α4β7 integrins.
The following table summarizes the available binding affinity data for these inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target(s) | Binding Affinity (KD) | IC50 | Source |
| This compound | α4β1 (VLA-4) | 70 pM (activated form) | 4 nM | [1] |
| α4β7 | - | 2 µM | [1] | |
| Natalizumab | α4β1, α4β7 | ~1 nM | - | |
| Firategrast | α4β1, α4β7 | - | 198 nM (for VLA-4) | [2] |
Validation of Specificity using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It is an indispensable tool for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecule inhibitors to their protein targets. Furthermore, SPR is ideally suited for determining the specificity of an inhibitor by assessing its binding to a panel of related and unrelated proteins.
Experimental Protocol: Determining the Specificity of this compound using SPR
This protocol outlines a general procedure for validating the specificity of a small molecule inhibitor, such as this compound, against a panel of integrins using SPR.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, Reichert, etc.)
-
Sensor chips (e.g., CM5, a carboxymethylated dextran surface)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Recombinant human integrin proteins (α4β1, α4β7, α5β1, αLβ2, etc.)
-
This compound and other inhibitors (analytes)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values for pre-concentration scouting)
2. Ligand Immobilization (Amine Coupling):
-
Surface Preparation: Pre-condition the sensor chip with a series of buffer injections as per the manufacturer's instructions.
-
Pre-concentration Scouting: To determine the optimal pH for immobilization, inject the integrin protein (ligand) at a low concentration (e.g., 10 µg/mL) in different sodium acetate buffers (pH 4.0, 4.5, 5.0, 5.5). Select the pH that results in the highest electrostatic pre-concentration.
-
Surface Activation: Inject a 1:1 mixture of NHS and EDC over the desired flow cells to activate the carboxymethylated surface.
-
Ligand Injection: Inject the integrin protein, diluted in the optimal pre-concentration buffer, over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for small molecule analysis).
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Control Surface: Create a reference surface on a separate flow cell by performing the activation and deactivation steps without injecting the ligand. This will be used to subtract non-specific binding and bulk refractive index changes.
-
Repeat for all Integrins: Repeat the immobilization procedure for each integrin in the specificity panel on separate flow cells.
3. Analyte Interaction Analysis:
-
Analyte Preparation: Prepare a dilution series of this compound and competitor inhibitors in running buffer. A typical concentration range for high-affinity interactions would be from low nM to high µM. Include a buffer-only injection (zero concentration) for double referencing.
-
Binding Measurement:
-
Inject the prepared analyte solutions over all flow cells (including the reference cell) at a constant flow rate (e.g., 30 µL/min).
-
Allow for a sufficient association time to observe binding, followed by a dissociation phase where running buffer flows over the surface.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Data Collection: Record the sensorgrams (response units vs. time) for each analyte concentration.
4. Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signals of the ligand-immobilized flow cells.
-
Blank Subtraction: Subtract the signal from the buffer-only injection from the referenced sensorgrams.
-
Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Specificity Determination: Compare the KD values of this compound for the target integrin (α4β1) with its KD values for the other integrins in the panel. A significantly higher KD (lower affinity) for the other integrins confirms the specificity of the inhibitor.
Visualizing Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the α4β1 integrin signaling pathway and the experimental workflow for SPR-based specificity testing.
Caption: α4β1 Integrin Signaling Pathway.
Caption: SPR Experimental Workflow.
Conclusion
This compound demonstrates high potency and selectivity for the α4β1 integrin. Surface Plasmon Resonance is a critical tool for quantitatively validating this specificity by enabling direct measurement of binding kinetics and affinity against a panel of target and off-target proteins. The detailed experimental protocol provided in this guide offers a framework for researchers to conduct such comparative studies, ensuring robust and reliable data for the evaluation of novel therapeutic candidates. The superior selectivity of this compound, as determined by techniques like SPR, underscores its potential as a targeted therapy for inflammatory diseases with a favorable safety profile.
References
The Reproducibility of BIO-1211 Data: A Comparative Analysis for Drug Development Professionals
A critical examination of the available data on the VLA-4 antagonist BIO-1211 reveals significant concerns regarding its reproducibility, primarily stemming from the retraction of a key publication due to data manipulation. This guide provides a comparative analysis of BIO-1211 with alternative VLA-4 antagonists, offering researchers and drug development professionals a clear perspective on the reliability of existing findings and the viability of these compounds for further investigation.
This guide summarizes the quantitative data from the retracted study on BIO-1211 and compares it with published data for two alternative VLA-4 inhibitors, the monoclonal antibody Natalizumab and the peptide antagonist Visabron. Detailed experimental protocols for the in vivo model are also provided to facilitate independent verification and future studies.
Performance Comparison of VLA-4 Antagonists in the EAE Mouse Model
The primary in vivo model used to assess the efficacy of BIO-1211 and its alternatives is the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted preclinical model for multiple sclerosis. The following tables summarize the reported effects of BIO-1211, Natalizumab, and Visabron on key disease parameters in this model.
It is imperative to note that the data for BIO-1211 originates from a retracted publication and should be interpreted with extreme caution. The retraction was due to the duplication of images in figures, raising serious questions about the validity of the reported findings.[1]
Table 1: Effect of VLA-4 Antagonists on EAE Clinical Score
| Treatment Group | Dosage | Mean Maximum EAE Score (± SEM) | % Reduction vs. EAE Control | Reference |
| EAE Control (Vehicle) | - | 3.5 (± 0.2) | - | [1] |
| BIO-1211 (Retracted Data) | 5 mg/kg | 1.8 (± 0.15) | 48.6% | [1] |
| Natalizumab | 5 mg/kg | 2.1 (± 0.2) | 40.0% | [1] |
| Visabron c(4-4) | 12.5 mg/kg | Approx. 1.5 | Approx. 57% | [2] |
Table 2: Reported Effects on Inflammatory Markers (Data from BIO-1211 Retracted Paper)
| Treatment Group | TNF-α Expression | IL-17 Expression | IFN-γ Expression | CD11b+ & CD45+ Cell Infiltration | Reference |
| EAE Control | High | High | High | High | |
| BIO-1211 | Decreased | Decreased | Decreased | Decreased | |
| Natalizumab | Decreased | Decreased | Decreased | Decreased |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the mechanism of action and the experimental design used in these studies, the following diagrams illustrate the VLA-4 signaling pathway and the general workflow for inducing and evaluating EAE in the C57BL/6 mouse model.
VLA-4 Signaling Pathway in Leukocyte Extravasation
Caption: VLA-4 signaling pathway in leukocyte migration.
Experimental Workflow for MOG35-55 Induced EAE in C57BL/6 Mice
References
A Comparative Analysis of the In Vivo Efficacy of BIO 1211 and Firategrast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy, mechanisms of action, and experimental protocols for two distinct therapeutic agents: BIO 1211, a novel inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), and firategrast, a selective antagonist of α4β1 and α4β7 integrins. While these compounds are not direct competitors due to their differing therapeutic targets and mechanisms, this document serves as a comprehensive resource for understanding their individual in vivo performance based on available preclinical and clinical data.
Section 1: Overview and Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] By inhibiting TNAP, this compound aims to increase levels of inorganic pyrophosphate (PPi), a key inhibitor of soft tissue calcification.[1][2][3] This mechanism makes it a promising therapeutic candidate for treating ectopic calcification disorders such as pseudoxanthoma elasticum (PXE).
Firategrast (also known as SB-683699) is an orally active antagonist of α4β1 (VLA-4) and α4β7 integrins. These integrins are crucial for the trafficking and migration of lymphocytes into tissues. By blocking these receptors, firategrast reduces the infiltration of immune cells into the central nervous system (CNS), making it a potential treatment for inflammatory diseases like multiple sclerosis (MS).
Signaling Pathway of this compound (TNAP Inhibition)
Caption: Mechanism of this compound in preventing ectopic calcification.
Signaling Pathway of Firategrast (Integrin Antagonism)
Caption: Mechanism of firategrast in blocking leukocyte adhesion.
Section 2: In Vivo Efficacy Data
The following tables summarize the available in vivo efficacy data for this compound and firategrast from preclinical and clinical studies.
Table 1: In Vivo Efficacy of this compound
| Model System | Dosage | Key Findings | Reference |
| Mice (single oral administration) | 0.01, 0.3, 1.0, and 3.0 mg/kg | Dose-dependent inhibition of ALP activity for up to 6 hours. Significant increase in plasma PPi and PLP. | |
| Monkeys (single oral administration) | 0.3 and 1.0 mg/kg | Dose-dependent inhibition of ALP activity up to 8 hours. Significant increase in plasma PPi. | |
| Pseudoxanthoma Elasticum (PXE) Mouse Models (KK/HlJ and ABCC6-/-) | Not specified | Dose-dependent inhibition of plasma ALP activity and prevention of ectopic calcification progression. | |
| Healthy Human Subjects (Phase 1, single ascending dose) | Up to 100 mg | Linear pharmacokinetics. Dose-dependent ALP inhibition and increases in PPi and PLP. | |
| Healthy Human Subjects (Phase 1, multiple ascending dose) | Up to 150 mg b.i.d. | Minimal accumulation. Dose-dependent ALP inhibition and increases in PPi and PLP. |
Table 2: In Vivo Efficacy of Firategrast
| Model System | Dosage | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) Mouse Model | 30 mg/kg/day in drinking water | Overall reduction of leukemic cells in the spleen and significant spleen weight reduction. | |
| Relapsing-Remitting Multiple Sclerosis (RRMS) Patients (Phase 2) | 150 mg twice daily | 79% increase in mean number of new gadolinium-enhancing lesions compared to placebo. | |
| Relapsing-Remitting Multiple Sclerosis (RRMS) Patients (Phase 2) | 600 mg twice daily | Non-significant 22% reduction in mean number of new gadolinium-enhancing lesions compared to placebo. | |
| Relapsing-Remitting Multiple Sclerosis (RRMS) Patients (Phase 2) | 900 mg (women) or 1200 mg (men) twice daily | 49% reduction in the cumulative number of new gadolinium-enhancing lesions compared to placebo (p=0.0026). |
Section 3: Experimental Protocols
This compound: In Vivo Studies in Mice and Monkeys
Objective: To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) effects of a single oral dose of DS-1211.
Methodology:
-
Animal Models: Male mice and monkeys were used.
-
Drug Administration: DS-1211 was administered orally as a single dose at varying concentrations.
-
Sample Collection: Blood samples were collected at predetermined time points post-administration.
-
Analysis:
-
Plasma concentrations of DS-1211 were measured to determine PK parameters (Cmax, Tmax, AUC, T1/2).
-
Plasma alkaline phosphatase (ALP) activity was measured as a primary PD marker.
-
Plasma levels of inorganic pyrophosphate (PPi) and pyridoxal 5'-phosphate (PLP) were quantified as biomarkers of TNAP inhibition.
-
-
Statistical Analysis: Data were analyzed for dose-dependent effects and statistical significance compared to a vehicle control group.
Caption: Experimental workflow for preclinical evaluation of this compound.
Firategrast: Phase 2 Clinical Trial in RRMS (NCT00395317)
Objective: To assess the safety and efficacy of different doses of firategrast in patients with relapsing-remitting multiple sclerosis.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: 343 individuals with clinically definite relapsing-remitting MS.
-
Randomization: Participants were randomly assigned to receive one of four treatments twice a day: firategrast 150 mg, 600 mg, 900 mg (women) or 1200 mg (men), or placebo.
-
Treatment Period: 24-week treatment period followed by a 12-week core follow-up and a 40-week extended follow-up.
-
Primary Outcome: The cumulative number of new gadolinium-enhancing brain lesions during the treatment phase, as assessed by brain scans obtained at 4-week intervals.
-
Statistical Analysis: The primary outcome was analyzed using a generalized linear model with an underlying negative binomial distribution, adjusted for sex, baseline number of new gadolinium-enhancing lesions, and country.
Caption: Workflow of the Phase 2 clinical trial for firategrast in RRMS.
Section 4: Conclusion
This compound and firategrast demonstrate in vivo efficacy in their respective therapeutic areas through distinct mechanisms of action. This compound effectively inhibits TNAP in a dose-dependent manner, leading to increased levels of its substrate, PPi, which is critical for preventing ectopic calcification. Firategrast, at higher doses, has shown a significant reduction in the formation of new brain lesions in MS patients by blocking lymphocyte trafficking.
This guide highlights the importance of understanding the specific molecular targets and pathways when evaluating and comparing the in vivo efficacy of therapeutic compounds. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working on novel therapies for calcification disorders and inflammatory diseases.
References
- 1. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing BIO 1211 and Vedolizumab in the Context of Gut Inflammation: A Mechanistic and Preclinical Overview
While direct comparative studies are unavailable, an analysis of their distinct mechanisms of action and available preclinical data suggests that BIO 1211 and vedolizumab would likely exhibit different efficacy profiles in treating gut inflammation. Vedolizumab's targeted inhibition of the primary gut-homing pathway for lymphocytes makes it a more direct and potent modulator of intestinal immune responses compared to this compound, which targets a more general inflammatory pathway.
Vedolizumab is a well-established monoclonal antibody therapy for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect stems from its high specificity for the α4β7 integrin, a key protein that mediates the trafficking of a subset of T lymphocytes to the gastrointestinal tract. By blocking the interaction of α4β7 with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of gut-associated lymphoid tissue, vedolizumab effectively reduces the influx of inflammatory cells into the gut mucosa.[1][2]
In contrast, this compound is a small molecule inhibitor of α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[3][4] This integrin is involved in a broader range of inflammatory processes, mediating the adhesion of various leukocytes, including lymphocytes, monocytes, and eosinophils, to vascular endothelium through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1). While α4β1 is implicated in intestinal inflammation, particularly in Crohn's disease, the α4β7/MAdCAM-1 pathway is considered the dominant route for lymphocyte homing to the gut.[1]
Comparative Efficacy and Mechanism of Action
| Feature | This compound | Vedolizumab |
| Target | α4β1 integrin (VLA-4) | α4β7 integrin |
| Mechanism | Inhibits binding of leukocytes to VCAM-1, reducing immune cell trafficking to various tissues. | Selectively inhibits binding of gut-homing T lymphocytes to MAdCAM-1, specifically reducing immune cell trafficking to the gastrointestinal tract. |
| Gut Specificity | Low | High |
| Established IBD Indication | No | Yes (Ulcerative Colitis and Crohn's Disease) |
Preclinical and Clinical Data
Direct preclinical studies of this compound in models of gut inflammation are not publicly available. However, a study investigating its prophylactic effect in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), demonstrated that this compound could reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ, and decrease the infiltration of CD11b+ and CD45+ immune cells into the central nervous system. It is important to note that this study was later retracted due to concerns regarding data integrity.
Vedolizumab, on the other hand, has a wealth of preclinical and clinical data supporting its efficacy in IBD. In a pivotal clinical trial (GEMINI 1) for ulcerative colitis, vedolizumab treatment resulted in significantly higher rates of clinical remission at week 6 (16.9% vs. 5.4% for placebo) and week 52 (41.8% vs. 15.9% for placebo). Similarly, in Crohn's disease, vedolizumab has demonstrated efficacy in inducing and maintaining clinical remission.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and vedolizumab can be visualized through their respective signaling pathways.
Figure 1: this compound inhibits the interaction between α4β1 integrin on leukocytes and VCAM-1 on vascular endothelium.
Figure 2: Vedolizumab specifically blocks the binding of α4β7 integrin on T lymphocytes to MAdCAM-1 in the gut.
The experimental workflow for a typical preclinical IBD study, such as a DSS-induced colitis model, is outlined below.
Figure 3: General experimental workflow for a preclinical colitis model.
Experimental Protocols
DSS-Induced Colitis in Mice (General Protocol):
A widely used model for inducing acute colitis involves the administration of dextran sulfate sodium (DSS) in the drinking water of mice.
-
Animals: 8-12 week old C57BL/6 mice are commonly used.
-
Induction: Mice are provided with drinking water containing 2-5% (w/v) DSS ad libitum for 5-7 days. Control mice receive regular drinking water.
-
Treatment: The therapeutic agent (e.g., this compound or a preclinical version of vedolizumab) is typically administered daily via oral gavage or intraperitoneal injection, starting concurrently with or prior to DSS administration.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool (hemoccult). A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study period (typically day 7-10), mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation). Colonic tissue is collected for histological analysis (to assess tissue damage and immune cell infiltration) and for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via methods like ELISA or qPCR.
Experimental Autoimmune Encephalomyelitis (EAE) Model (from retracted this compound study):
This model is used to study neuroinflammation, as seen in multiple sclerosis.
-
Animals: 8-week-old female C57BL/6 mice were used.
-
Induction: EAE was induced by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin was administered intraperitoneally on the day of immunization and 48 hours later.
-
Treatment: BIO-1211 was administered orally at doses of 5 and 10 mg/kg every other day, starting the day before immunization.
-
Clinical Scoring: Mice were monitored daily for clinical signs of EAE, which were scored on a scale from 0 (no signs) to 5 (moribund).
-
Endpoint Analysis: On day 21 post-immunization, brains were harvested for analysis. This included immunohistochemistry for immune cell markers (CD11b and CD45) and measurement of inflammatory cytokine (TNF-α, IL-17, IFN-γ) mRNA and protein levels.
Conclusion
Based on their mechanisms of action, this compound and vedolizumab would likely have different effects on gut inflammation. Vedolizumab's gut-selective targeting of α4β7 makes it a highly effective and specific therapy for IBD. This compound, by targeting the more broadly expressed α4β1 integrin, may have some effect on gut inflammation but would be expected to be less potent and less specific than vedolizumab, with a higher potential for systemic side effects. The lack of direct preclinical data for this compound in IBD models and the retraction of a key study in a different inflammatory model underscore the need for further research to clarify its potential role, if any, in the treatment of gut inflammation.
References
- 1. T cell-associated α4β7 but not α4β1 integrin is required for the induction and perpetuation of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell-associated α4β7 but not α4β1 integrin is required for the induction and perpetuation of chronic colitis [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Prophylactic Effect of BIO-1211 Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BIO 1211: A Guide for Laboratory Personnel
Essential guidelines for the safe and compliant disposal of biological waste, ensuring the safety of researchers and the environment.
This document provides detailed procedures for the proper disposal of waste generated in BIO 1211 laboratories. Adherence to these protocols is crucial for maintaining a safe laboratory environment, preventing contamination, and ensuring compliance with institutional and regulatory standards. The following information is intended for researchers, scientists, and drug development professionals engaged in biological laboratory work.
Waste Segregation: The First Line of Defense
Proper segregation of waste at the point of generation is the most critical step in laboratory safety and effective waste management. Different waste streams require specific disposal methods. Mixing different types of waste can create hazardous situations and complicate the disposal process.
Disposal Procedures for Different Waste Streams
Below are the detailed procedures for handling and disposing of common types of waste generated in a this compound laboratory.
Liquid Biological Waste
Liquid biological waste, such as microbial cultures and contaminated media, must be decontaminated before disposal. The two primary methods for decontamination are chemical disinfection and autoclaving.
Experimental Protocol: Decontamination of Liquid Culture Waste
This protocol outlines the steps for decontaminating a liquid bacterial culture (e.g., E. coli) following a typical microbiology experiment.
Materials:
-
Liquid culture waste in a leak-proof container
-
Household bleach (sodium hypochlorite solution) or another approved disinfectant
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Autoclavable biohazard bag and secondary containment bin (if autoclaving)
Procedure:
Method 1: Chemical Disinfection
-
Working in a biological safety cabinet, carefully open the container of liquid waste.
-
Add a sufficient volume of concentrated bleach to achieve a final concentration of 10-20%. For example, add one part bleach to nine parts liquid waste for a 10% final concentration.
-
Gently swirl the container to ensure thorough mixing of the disinfectant and the waste.
-
Allow the mixture to have a contact time of at least 30 minutes to ensure complete inactivation of microorganisms.
-
After the contact time, the decontaminated liquid can be poured down a laboratory sink with copious amounts of running water.
Method 2: Autoclaving
-
Pour the liquid waste into an autoclavable container (e.g., a borosilicate glass flask) with a vented cap. Do not fill the container more than two-thirds full to prevent overflow.
-
Place the container in a secondary, leak-proof, and autoclavable tray or bin.
-
Place the container in an autoclave and run a liquid cycle.
-
Once the autoclave cycle is complete and the liquid has cooled, it can be disposed of down the sink.
Solid Biological Waste
Solid, non-sharp biological waste includes items such as contaminated petri dishes, culture flasks, gloves, and paper towels.
Procedure:
-
Collect all solid biological waste in a designated biohazard bag (typically red or orange) placed within a leak-proof, lidded container.
-
When the bag is two-thirds full, securely close it.
-
For waste to be autoclaved, place the bag in a secondary containment bin and transport it to the autoclave.
-
After autoclaving, the treated bag can often be disposed of in the regular trash, but institutional policies may vary.
Sharps Waste
Sharps include any item that can puncture or cut skin, such as needles, syringes, scalpels, razor blades, and contaminated broken glass.
Procedure:
-
Immediately after use, dispose of all sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
Sharps containers must be clearly labeled with the biohazard symbol.
-
Never recap, bend, or break needles.
-
Do not overfill sharps containers. When the container is three-quarters full, it should be sealed and prepared for final disposal according to institutional guidelines. This typically involves pickup by a specialized waste management service.
Quantitative Data for Decontamination
The following tables summarize key quantitative parameters for the two primary methods of decontaminating biological waste.
Table 1: Autoclave Sterilization Parameters for Biohazardous Waste
| Parameter | Setting |
| Temperature | 121°C (250°F) |
| Pressure | 15 psi |
| Minimum Cycle Time | 30 minutes |
Note: Cycle times may need to be increased for larger loads to ensure complete sterilization.
Table 2: Chemical Disinfection Parameters for Liquid Biological Waste
| Disinfectant | Final Concentration | Minimum Contact Time |
| Sodium Hypochlorite (Bleach) | 10% - 20% | 30 minutes |
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated in a this compound laboratory.
Caption: Waste Disposal Decision Workflow for this compound Laboratories.
By following these procedures, laboratory personnel can significantly reduce the risks associated with biological waste, ensuring a safe and compliant research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols and requirements.
Essential Safety and Operational Guide for Handling BIO 1211
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BIO 1211, a selective α4β1 integrin inhibitor. This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this potent research compound in the laboratory.
Hazard Identification and Risk Assessment
This compound is a potent small molecule inhibitor. A thorough risk assessment must be conducted before any handling or experimental use. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Due to its potent biological activity, all personnel must treat this compound as a hazardous substance. Engineering controls, administrative controls, and personal protective equipment (PPE) must be utilized to minimize exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form. This tiered approach ensures protection against various potential exposure routes.
| PPE Category | Required Equipment | Specifications and Use |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn at all times in the laboratory. It should be removed before leaving the lab. |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended, especially when handling the pure compound. Gloves must be changed immediately if contaminated. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Face Shield | A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes, such as during the preparation of stock solutions or when handling larger quantities. | |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A risk assessment should determine if a higher level of respiratory protection is needed. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
